7'-Hydroxy ABA-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H20O5 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
(2Z,4E)-5-[(1S)-2-[dideuterio(hydroxy)methyl]-1-hydroxy-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1/i9D2 |
InChI Key |
ZGHRCSAIMSBFLK-HXIWSWNXSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O)/C)O)(C)C)O |
Canonical SMILES |
CC(=CC(=O)O)C=CC1(C(=CC(=O)CC1(C)C)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of 7'-Hydroxy ABA-d2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of developmental processes and responses to environmental stressors in plants. The endogenous levels of ABA are meticulously regulated through a dynamic interplay of biosynthesis, catabolism, and transport. ABA catabolism, the process of breaking down ABA, is a crucial mechanism for attenuating ABA signaling and maintaining hormonal homeostasis. This process primarily occurs through oxidation and conjugation. One of the oxidative pathways involves the hydroxylation of the ABA molecule at the 7'-methyl group, leading to the formation of 7'-Hydroxy Abscisic Acid (7'-Hydroxy ABA).
This technical guide provides a comprehensive overview of the biological significance of 7'-Hydroxy ABA, with a particular focus on its deuterated form, 7'-Hydroxy ABA-d2. It is designed to serve as a resource for researchers, scientists, and professionals in drug development by detailing its role in plant physiology, presenting quantitative data, outlining experimental protocols, and visualizing relevant pathways.
Biological Significance of 7'-Hydroxy ABA
7'-Hydroxy ABA is recognized as a minor catabolite of abscisic acid in plants.[1] Its formation is part of the oxidative degradation of ABA, which also includes hydroxylation at the 8' and 9' positions. While the 8'-hydroxylation pathway is considered the major route for ABA catabolism, the 7'-hydroxylation pathway contributes to the overall regulation of ABA levels.
The biological activity of 7'-Hydroxy ABA appears to be limited. Studies have shown that it possesses only minor ABA-like activities on ABA receptor complexes, and this subtle activity is not readily observed in whole plants or isolated cells. Its efficacy as an ABA-like ligand is considered to be very low. In vitro experiments have demonstrated that 7'-Hydroxy ABA can inhibit the protein phosphatase 2C (PP2C) ABI2 in the presence of specific ABA receptors, such as RCAR1 and RCAR11, but to a much lesser extent than ABA itself. For instance, at a concentration of 1 μm, where ABA almost completely inhibits phosphatase activity, 7'-Hydroxy ABA shows no significant inhibition.
Despite its weak intrinsic activity, the formation of 7'-Hydroxy ABA is a physiologically relevant process. It represents an irreversible step in the inactivation of the potent signaling molecule ABA. The conversion of ABA to 7'-Hydroxy ABA effectively removes active ABA from the signaling pool, thereby playing a role in the down-regulation of ABA-mediated responses. This is particularly significant in certain plant species and tissues. For example, 7'-Hydroxy ABA has been identified as a significant ABA catabolite in conifers. Furthermore, research into fruit senescence suggests a potential role for ABA and its catabolites, including 7'-Hydroxy ABA, in these processes.
The Role of Deuteration: this compound
The "-d2" designation in this compound indicates that two hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium. This isotopic labeling is of immense methodological significance in the field of analytical chemistry, particularly in mass spectrometry-based quantification.
Deuterated analogs of endogenous compounds, such as this compound, are widely used as internal standards in quantitative analyses. When analyzing the concentration of 7'-Hydroxy ABA in a biological sample, a known amount of this compound is added to the sample at the beginning of the extraction process. Because the deuterated standard is chemically identical to the endogenous compound, it behaves similarly during sample preparation, extraction, purification, and chromatographic separation.
However, due to its higher mass, the deuterated standard can be distinguished from the endogenous, non-labeled compound by a mass spectrometer. By comparing the signal intensity of the endogenous 7'-Hydroxy ABA to that of the known amount of added this compound, researchers can accurately and precisely quantify the concentration of the endogenous metabolite in the original sample. This method corrects for any loss of the analyte during sample processing, thereby ensuring the reliability of the quantitative data.
ABA Catabolic Pathway
The catabolism of abscisic acid is a critical component of ABA signaling, allowing for the fine-tuning of physiological responses. The primary routes of ABA catabolism are through oxidation and conjugation. The oxidative pathway involves the hydroxylation of the three methyl groups on the cyclohexenone ring of ABA. The following diagram illustrates the major catabolic pathways of ABA, highlighting the formation of 7'-Hydroxy ABA.
Caption: Major catabolic pathways of Abscisic Acid (ABA) in plants.
Quantitative Data
The concentration of 7'-Hydroxy ABA can vary depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes quantitative data for 7'-Hydroxy ABA concentration in the rind of 'Nules Clementine' mandarins, illustrating the influence of canopy position and storage time. This data is derived from a study by Magwaza et al. (2019), where the involvement of ABA and its catabolites in rind breakdown disorder was investigated.[2][3][4]
| Canopy Position | Storage Time (Weeks) | 7'-Hydroxy ABA Concentration (µg/kg Dry Weight) |
| Inside | 0 | ~150 |
| Inside | 3 | ~200 |
| Inside | 6 | ~350 |
| Inside | 9 | ~400 |
| Outside | 0 | ~125 |
| Outside | 3 | ~150 |
| Outside | 6 | ~200 |
| Outside | 9 | ~250 |
Data are approximate values extracted from the graphical representation in Magwaza et al. (2019).
Experimental Protocols
The accurate quantification of 7'-Hydroxy ABA and other ABA metabolites from plant tissues requires robust experimental protocols. The following is a representative methodology based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely used technique for the analysis of phytohormones.
Objective: To extract, purify, and quantify 7'-Hydroxy ABA from plant tissue using LC-MS/MS with this compound as an internal standard.
Materials:
-
Plant tissue (e.g., leaves, roots, fruits)
-
Liquid nitrogen
-
Extraction solvent (e.g., 80% methanol with 1% acetic acid)
-
Internal standard solution (this compound of known concentration)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Milli-Q water
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
Methodology:
-
Sample Collection and Homogenization:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Record the fresh weight of the powdered tissue.
-
-
Extraction:
-
To a known amount of powdered tissue (e.g., 100 mg), add a pre-chilled extraction solvent.
-
Add a precise amount of the this compound internal standard solution.
-
Incubate the mixture at 4°C in the dark with continuous shaking for a defined period (e.g., 1-4 hours).
-
Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant. Repeat the extraction of the pellet with fresh extraction solvent and combine the supernatants.
-
-
Purification (Solid-Phase Extraction):
-
Condition an SPE cartridge by passing methanol followed by water through it.
-
Load the combined supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove polar interferences.
-
Elute the ABA and its metabolites, including 7'-Hydroxy ABA and the internal standard, with a higher concentration of organic solvent (e.g., 80% methanol).
-
Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous 7'-Hydroxy ABA and the this compound internal standard are monitored.
-
-
Data Analysis:
-
Integrate the peak areas for the specific MRM transitions of both the endogenous analyte and the internal standard.
-
Calculate the ratio of the peak area of endogenous 7'-Hydroxy ABA to the peak area of the this compound internal standard.
-
Determine the concentration of endogenous 7'-Hydroxy ABA in the original sample by comparing this ratio to a standard curve generated with known concentrations of non-labeled 7'-Hydroxy ABA and a fixed concentration of the internal standard.
-
Caption: A generalized experimental workflow for the quantification of 7'-Hydroxy ABA.
References
- 1. Frontiers | Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Investigating the involvement of ABA, ABA catabolites and cytokinins in the susceptibility of 'Nules Clementine' mandarin to rind breakdown disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7'-Hydroxy Abscisic Acid-d2: Chemical Structure, Properties, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7'-Hydroxy Abscisic Acid-d2 (7'-OH ABA-d2), a deuterated metabolite of the plant hormone Abscisic Acid (ABA). This document details its chemical structure, physicochemical properties, biological activity, and its role within the ABA signaling pathway. Detailed experimental protocols for its synthesis and analysis are also provided to support further research and application.
Chemical Structure and Properties
7'-Hydroxy ABA-d2 is the deuterium-labeled form of 7'-Hydroxy ABA, a natural catabolite of ABA. The two deuterium atoms are located on the 7'-methyl group, providing a stable isotopic label for use in metabolic and pharmacokinetic studies.
Chemical Structure:
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈D₂O₅ | MedChemExpress |
| Molecular Weight | 282.33 g/mol | MedChemExpress |
| Canonical SMILES | C/C(=C/C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)C([2H])([2H])O)O | MedChemExpress |
| InChI Key | ZGHRCSAIMSBFLK-IQSISOBESA-N (non-deuterated) | PubChem |
| CAS Number | 865875-19-0 | MedChemExpress |
| Appearance | White to off-white solid | Assumed based on similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO | Assumed based on similar compounds |
Physicochemical Properties of 7'-Hydroxy ABA (non-deuterated)
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₅ | PubChem[1][2] |
| Molecular Weight | 280.32 g/mol | PubChem[1][2] |
| CAS Number | 91897-25-5 | PubChem[1] |
Biological Activity and Mechanism of Action
7'-hydroxylation is a recognized catabolic pathway for ABA in plants.[3] This modification generally leads to a reduction in biological activity compared to the parent hormone, ABA.
7'-Hydroxy ABA has been shown to possess some residual hormonal activity.[4] For instance, it can induce genes related to lipid and storage protein accumulation. However, in various physiological assays, its activity is significantly lower than that of ABA.
The mechanism of action of 7'-Hydroxy ABA is through its interaction with the core components of the ABA signaling pathway. However, its affinity for the PYR/PYL/RCAR receptors is considered to be weak, leading to inefficient inhibition of the associated PP2C phosphatases. This results in a dampened downstream signaling cascade compared to the activation initiated by ABA.
ABA Signaling Pathway and the Role of 7'-Hydroxy ABA
The canonical ABA signaling pathway is a negative regulatory circuit. In the absence of ABA, clade A protein phosphatase 2Cs (PP2Cs) are active and suppress the activity of SNF1-related protein kinases 2 (SnRK2s). The binding of ABA to the PYR/PYL/RCAR receptors induces a conformational change that promotes the interaction between the receptor and the PP2C. This interaction inhibits the phosphatase activity of the PP2C, thereby releasing the SnRK2s from suppression. The activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit ABA-dependent physiological responses.
7'-Hydroxy ABA, as a less active analog, interacts weakly with this pathway, resulting in minimal activation of the downstream signaling events.
References
Synthesis and Biosynthesis of 7'-Hydroxy Abscisic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of 7'-hydroxy abscisic acid (7'-OH ABA), a minor metabolite of the plant hormone abscisic acid (ABA). This document details experimental protocols, quantitative data, and visual representations of the key processes involved in the formation of this molecule.
Chemical Synthesis of 7'-Hydroxy Abscisic Acid
A concise and effective four-step chemical synthesis of 7'-hydroxy abscisic acid has been developed, starting from α-ionone. This method provides a practical route for obtaining this metabolite for research and developmental purposes.[1][2]
Synthetic Scheme
The overall synthetic route is depicted below. The process involves acetoxylation, oxidation, olefination, and hydrolysis to yield 7'-hydroxy abscisic acid.
Caption: Four-step chemical synthesis of 7'-hydroxy abscisic acid from α-ionone.
Experimental Protocol
The following protocol is a detailed methodology for the chemical synthesis of 7'-hydroxy abscisic acid.
Step 1: Acetoxylation of α-Ionone
-
To a solution of α-ionone in benzene, add iodine and silver acetate.
-
Reflux the mixture.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the acetoxylated intermediate.
Step 2: Oxidation
-
Dissolve the product from Step 1 in tert-butanol.
-
Add a solution of tert-butyl chromate in tert-butanol.
-
Stir the reaction mixture at room temperature.
-
Quench the reaction and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Step 3: Horner-Wadsworth-Emmons Olefination
-
To a solution of the phosphonate reagent in tetrahydrofuran (THF) at low temperature, add a strong base such as potassium bis(trimethylsilyl)amide (KHMDS).
-
Add the ketone from Step 2 to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
Step 4: Hydrolysis
-
Dissolve the ester from Step 3 in a mixture of methanol and a suitable buffer.
-
Add porcine liver esterase to the solution.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture and extract the crude 7'-hydroxy abscisic acid.
-
Purify the final product by column chromatography or preparative HPLC.
Quantitative Data
While the overall yield of the four-step synthesis is reported as low, specific yields for each step are crucial for optimization.[1] The following table summarizes the reported yields for a similar synthesis of abscisic acid, which can serve as a benchmark for the synthesis of its 7'-hydroxy analog.[3]
| Step | Reaction | Reagents | Yield (%) |
| 1 | Conversion of ethyl 2,6,6-trimethyl-4-oxocyclohex-2-enecarboxylate | t-BuOK/t-BuOH | 86 |
| 2 | Reduction to allylic alcohol | LAH | 96 |
| 3 | Sharpless asymmetric epoxidation | Ti(OiPr)₄, (-)-DET, TBHP | Not specified |
| 4 | Swern oxidation | Oxalyl chloride, DMSO, Et₃N | 94 |
| 5 | Vinylogous diester condensation | Isopropylidene dimethyl malonate, Triton B | - |
| 6 | Hydrolysis | KOH, MeOH | 64 (overall for 2 steps) |
| 7 | Decarboxylation | 2,6-Lutidine | 93 |
| Overall | ~41 |
Biosynthesis of 7'-Hydroxy Abscisic Acid
The biosynthesis of abscisic acid (ABA) in plants is a well-established pathway originating from carotenoids. The hydroxylation of ABA is a key catabolic step, with 8'-hydroxylation being the major route. The 7'-hydroxylation of ABA is considered a minor metabolic pathway.
ABA Biosynthetic and Catabolic Pathways
The following diagram illustrates the central pathway for ABA biosynthesis and its subsequent hydroxylation.
References
The Enigmatic Role of 7'-Hydroxy Abscisic Acid in Plant Hormone Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a central phytohormone that orchestrates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stress. The cellular concentration of ABA is meticulously regulated through a dynamic interplay of biosynthesis, catabolism, and transport. While the primary catabolic pathway of ABA via 8'-hydroxylation is well-characterized, the roles of minor metabolites, such as 7'-Hydroxy Abscisic Acid (7'-OH ABA), are less understood yet potentially significant in fine-tuning the plant's response to environmental cues. This technical guide provides a comprehensive overview of the current understanding of 7'-OH ABA's role in plant hormone signaling pathways, offering insights for researchers and professionals in drug development seeking to modulate plant stress responses.
ABA Catabolism: The Formation of 7'-Hydroxy ABA
The inactivation of ABA is crucial for relieving stress responses and resuming growth. This is primarily achieved through oxidative pathways. The most dominant route is the hydroxylation at the 8'-methyl group, catalyzed by the CYP707A family of cytochrome P450 monooxygenases, to produce 8'-hydroxy ABA, which then spontaneously isomerizes to phaseic acid (PA).[1][2][3] However, alternative catabolic routes exist, including hydroxylation at the 7'-methyl group to form 7'-OH ABA.[4]
Current evidence strongly suggests that the enzyme responsible for 7'-hydroxylation is distinct from the CYP707A family. Studies using microsomal extracts from corn cells have shown that the 7'-hydroxylation of the non-natural (-)-ABA isomer is not inhibited by suicide substrates of ABA 8'-hydroxylase, indicating the involvement of a different enzyme.[2] While it is established to be a cytochrome P450-dependent reaction, the specific gene and protein catalyzing the formation of 7'-OH ABA from (+)-ABA in vivo remain to be identified.
Figure 1: ABA Catabolic Pathways. A simplified diagram illustrating the major and minor oxidative catabolic pathways of Abscisic Acid (ABA).
Biological Activity of 7'-Hydroxy ABA
While often considered a minor catabolite, 7'-OH ABA is not biologically inert and exhibits hormonal activity, albeit generally to a lesser extent than ABA. The precise quantitative comparison of its activity with ABA is still an active area of research, and the available data is somewhat limited.
Comparative Biological Activity
Studies on barley aleurone layers have provided a qualitative comparison of the bioactivity of ABA and its metabolites. In assays measuring the inhibition of gibberellic acid-induced α-amylase activity and the induction of an albumin storage protein gene, the order of activity was determined to be:
ABA > 7'-Hydroxy ABA > Phaseic Acid [5]
Signaling Pathway of 7'-Hydroxy ABA: An Uncharted Territory
The canonical ABA signaling pathway is well-established and involves the perception of ABA by the PYR/PYL/RCAR family of receptors. This binding event leads to the inhibition of Type 2C protein phosphatases (PP2Cs), which in turn relieves the repression of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s then phosphorylate downstream targets, including transcription factors and ion channels, to elicit physiological responses.
A critical unanswered question is whether 7'-OH ABA utilizes this same signaling cascade or if it has a distinct mode of action. There is currently no direct experimental evidence demonstrating the binding of 7'-OH ABA to PYR/PYL/RCAR receptors. The structural modification at the 7'-position could potentially alter its affinity for the receptor's binding pocket.
Two plausible hypotheses for the signaling mechanism of 7'-OH ABA are:
-
Interaction with Canonical ABA Receptors: 7'-OH ABA may bind to a subset of PYR/PYL/RCAR receptors with a lower affinity than ABA, leading to a weaker activation of the downstream signaling cascade.
-
A Novel Signaling Pathway: 7'-OH ABA might be recognized by a yet-unidentified receptor, triggering a distinct signaling pathway that may or may not converge with the canonical ABA pathway.
Further research, including binding assays with purified receptors and in vitro reconstitution of the signaling pathway, is necessary to elucidate the precise mechanism of 7'-OH ABA perception and signal transduction.
Figure 2: Hypothetical Signaling Pathways for 7'-OH ABA. This diagram illustrates the established ABA signaling pathway and potential mechanisms for 7'-OH ABA action.
Quantitative Data Summary
The following table summarizes the available, albeit limited, quantitative data regarding 7'-OH ABA. The lack of extensive quantitative data highlights a significant gap in the current understanding of this molecule.
| Compound | Bioassay | Organism/System | Relative Activity | Reference |
| 7'-Hydroxy ABA | Inhibition of GA-induced α-amylase | Barley aleurone layers | < ABA, > Phaseic Acid | [5] |
| 7'-Hydroxy ABA | Induction of albumin storage protein gene | Barley aleurone protoplasts | < ABA, > Phaseic Acid | [5] |
Experimental Protocols
Quantification of 7'-Hydroxy ABA in Plant Tissues by UPLC-MS/MS
This protocol is adapted from established methods for ABA and its metabolites.
a. Materials:
-
Plant tissue (e.g., leaves, seeds)
-
Liquid nitrogen
-
Extraction solvent: 80% methanol, 1% acetic acid, with an internal standard (e.g., d6-ABA, if a deuterated 7'-OH ABA standard is not available, for relative quantification)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
UPLC-MS/MS system
b. Procedure:
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of pre-chilled extraction solvent containing the internal standard.
-
Incubate at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the hormones with 1 mL of 80% methanol.
-
Dry the eluate under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of the initial mobile phase for UPLC-MS/MS analysis.
-
Analyze the sample using a UPLC system coupled to a tandem mass spectrometer with multiple reaction monitoring (MRM) settings optimized for 7'-OH ABA.
Figure 3: UPLC-MS/MS Quantification Workflow. A flowchart outlining the key steps for the quantification of 7'-OH ABA in plant tissues.
Stomatal Aperture Bioassay
This protocol can be used to assess the effect of 7'-OH ABA on stomatal closure.
a. Materials:
-
Fully expanded leaves from well-watered plants (e.g., Arabidopsis thaliana, Vicia faba)
-
Stomatal opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl)
-
7'-OH ABA stock solution (in DMSO or ethanol)
-
Microscope with a calibrated eyepiece or imaging software
b. Procedure:
-
Excise leaves and float them, abaxial side down, in stomatal opening buffer under light for 2-3 hours to ensure stomata are open.
-
Prepare different concentrations of 7'-OH ABA in the opening buffer. Include a mock control with the same concentration of solvent.
-
Transfer the leaves to the treatment solutions and incubate for a defined period (e.g., 2 hours).
-
To measure stomatal apertures, you can either:
-
Directly observe the abaxial epidermis under a microscope.
-
Create an epidermal impression using dental resin or clear nail polish, and then observe the impression.
-
-
Capture images of multiple stomata for each treatment.
-
Measure the width of the stomatal pore using image analysis software.
-
Calculate the average stomatal aperture for each treatment and compare it to the control.
Seed Germination Inhibition Assay
This assay determines the effect of 7'-OH ABA on seed germination.
a. Materials:
-
Seeds (e.g., Arabidopsis thaliana)
-
Agar plates containing 1/2 MS medium
-
7'-OH ABA stock solution
-
Sterile water
b. Procedure:
-
Surface sterilize the seeds.
-
Prepare agar plates with a range of 7'-OH ABA concentrations. Include a mock control.
-
Sow the sterilized seeds on the plates.
-
Stratify the seeds at 4°C for 2-4 days in the dark to synchronize germination.
-
Transfer the plates to a growth chamber with a defined light/dark cycle and temperature.
-
Score germination (radicle emergence) daily for a set period (e.g., 7 days).
-
Calculate the germination percentage for each treatment at each time point.
-
The concentration of 7'-OH ABA that inhibits germination by 50% (IC50) can be determined.
Conclusion and Future Directions
7'-Hydroxy ABA, though a minor catabolite of ABA, possesses notable biological activity and likely plays a role in the intricate network of plant hormone signaling. The current body of knowledge, however, is fragmented, with significant gaps in our understanding of its specific enzymatic synthesis, perception, and downstream signaling pathway.
For researchers and drug development professionals, these knowledge gaps represent exciting opportunities. The identification of the 7'-hydroxylase enzyme could provide a novel target for chemical intervention to modulate ABA levels and, consequently, plant stress tolerance. Furthermore, elucidating the interaction of 7'-OH ABA with ABA receptors or its own putative receptor could pave the way for the design of specific agonists or antagonists with unique physiological effects.
Future research should focus on:
-
Identification of the 7'-hydroxylase: Utilizing functional genomics and biochemical approaches to identify the gene(s) encoding the enzyme(s) responsible for 7'-hydroxylation.
-
Quantitative bioactivity studies: Performing detailed dose-response analyses of 7'-OH ABA in various bioassays to determine its precise potency relative to ABA.
-
Receptor binding studies: Conducting in vitro binding assays with purified PYR/PYL/RCAR receptors to ascertain if 7'-OH ABA can directly interact with them.
-
Transcriptomic analysis: Profiling gene expression changes in response to 7'-OH ABA treatment to identify its downstream targets and potential signaling components.
By addressing these questions, the scientific community can unravel the full significance of this enigmatic metabolite and harness its potential for agricultural and biotechnological applications.
References
- 1. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Functional characterization and reconstitution of ABA signaling components using transient gene expression in rice protoplasts [frontiersin.org]
- 5. Abscisic Acid Structure-Activity Relationships in Barley Aleurone Layers and Protoplasts (Biological Activity of Optically Active, Oxygenated Abscisic Acid Analogs) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 7'-Hydroxy Abscisic Acid: Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that regulates numerous aspects of plant growth, development, and stress responses. Its metabolic inactivation is a key mechanism for controlling its endogenous levels and signaling outputs. While the 8'-hydroxylation pathway of ABA catabolism is well-characterized, other oxidative pathways, including 7'-hydroxylation, contribute to the dynamic regulation of ABA homeostasis. This technical guide provides a comprehensive overview of 7'-hydroxy abscisic acid (7'-OH ABA), a less-studied metabolite of ABA. We delve into its discovery, natural occurrence, and analytical methodologies, and provide insights into its biosynthesis and physiological relevance.
Discovery and Natural Occurrence
7'-Hydroxy ABA is a metabolite of abscisic acid formed through the hydroxylation of the C-7' methyl group of the ABA molecule[1][2]. Its presence as a natural constituent in plants was first reported in the early 1990s. While considered a minor catabolite compared to phaseic acid and dihydrophaseic acid, its occurrence has been documented in various plant species and tissues, suggesting a conserved role in ABA metabolism.
Quantitative Data on Natural Occurrence
The endogenous concentration of 7'-OH ABA varies significantly among plant species, tissues, and developmental stages, as well as in response to environmental stimuli. The following table summarizes the available quantitative data on the natural occurrence of 7'-OH ABA.
| Plant Species | Tissue | Developmental Stage / Condition | Concentration (pmol/g dry mass) | Reference |
| Brassica napus | Seeds | 24 days after anthesis | Present (not quantified) | [3] |
| Brassica napus | Valves | 24 days after anthesis | Present (not quantified) | [3] |
| Citrus clementina 'Nules' | Rind | Post-harvest | ~100-400 | [4] |
| Actinidia chinensis var. chinensis 'Zesy002' | Leaves | Water-stressed | Increased | [5] |
| Actinidia chinensis var. chinensis 'Zesy002' | Roots | Water-stressed | Decreased | [5] |
Biosynthesis and Metabolism
The formation of 7'-OH ABA is part of the oxidative catabolism of ABA. While the primary and most studied pathway involves the 8'-hydroxylation of ABA to the unstable 8'-hydroxy ABA, which then isomerizes to phaseic acid, 7'-hydroxylation represents an alternative, minor route.
The enzyme responsible for the 7'-hydroxylation of ABA has not yet been definitively identified. However, studies have shown that the cytochrome P450 monooxygenases of the CYP707A family, which are the key enzymes in the 8'-hydroxylation pathway, do not catalyze the formation of 7'-OH ABA[6][7]. This suggests that another, yet to be characterized, cytochrome P450 enzyme or a different class of hydroxylase is responsible for this specific metabolic step.
Physiological Role
The physiological significance of 7'-OH ABA is not as well understood as that of other ABA metabolites. It is generally considered to be a catabolite with reduced biological activity compared to ABA. However, some studies have indicated that it still retains some hormonal activity[2]. For instance, in barley aleurone layers, 7'-OH ABA was found to be less active than ABA but more active than phaseic acid in inhibiting gibberellic acid-induced α-amylase activity[2]. This suggests that 7'-OH ABA may not be a completely inactive end-product but could play a role in fine-tuning ABA responses. Further research is needed to fully elucidate its specific functions in plant growth, development, and stress signaling.
Experimental Protocols
The analysis of 7'-OH ABA typically involves extraction from plant tissues, purification to remove interfering compounds, and quantification using sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).
Extraction and Purification of 7'-Hydroxy ABA
The following is a generalized protocol for the extraction and partial purification of 7'-OH ABA from plant tissues, based on methods developed for ABA and its metabolites[3][8].
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)
-
Internal standard (e.g., deuterated 7'-OH ABA, if available, or a deuterated ABA standard)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol
-
Formic acid
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle or a bead beater.
-
Extraction:
-
To a known amount of the powdered tissue (e.g., 100 mg), add a pre-chilled extraction solvent (e.g., 1 mL).
-
Add the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times, and the supernatants pooled. However, a single extraction with vigorous vortexing can provide accurate results when using an internal standard[3].
-
-
Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE cartridge by washing with methanol followed by water.
-
Resuspend the dried extract in a small volume of acidic water (e.g., 1% formic acid).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids and pigments.
-
Wash with a mildly polar solvent (e.g., 5% methanol in water) to remove more polar interfering compounds.
-
Elute the ABA and its metabolites, including 7'-OH ABA, with a more polar solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of 7'-OH ABA.
-
Chromatography: A reverse-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is commonly used. The quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for 7'-OH ABA and its internal standard are monitored.
MRM Transitions (example):
-
7'-OH ABA: The precursor ion would be [M-H]⁻. The specific product ions would need to be determined by infusion of a pure standard.
-
Internal Standard: The corresponding mass-shifted transitions for the deuterated standard are monitored.
The concentration of 7'-OH ABA in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a 7'-OH ABA standard.
Signaling Pathway
Currently, there is no evidence for a distinct signaling pathway for 7'-hydroxy ABA. It is plausible that any biological activity it possesses is mediated through the canonical ABA signaling pathway, albeit with a potentially lower affinity for the ABA receptors. The core ABA signaling pathway involves the PYR/PYL/RCAR receptors, PP2C phosphatases, and SnRK2 kinases. In the presence of ABA, the hormone binds to the receptors, leading to the inhibition of PP2C activity. This de-represses the SnRK2 kinases, which then phosphorylate downstream targets to initiate ABA-dependent responses. The interaction and affinity of 7'-OH ABA with the components of this core signaling pathway remain to be investigated.
Conclusion and Future Directions
7'-Hydroxy ABA is a naturally occurring metabolite of abscisic acid that, while present in lower abundance than other catabolites, likely plays a role in the intricate regulation of ABA homeostasis. Significant gaps remain in our understanding of its biosynthesis, the specific enzymes involved, its full range of physiological functions, and its interaction with the ABA signaling network. Future research, leveraging advanced analytical techniques and genetic approaches, will be crucial to unravel the precise role of this minor but potentially significant player in the complex world of plant hormone biology. This knowledge will not only enhance our fundamental understanding of plant physiology but may also open new avenues for the development of novel plant growth regulators for agriculture and horticulture.
References
- 1. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ebiohippo.com [ebiohippo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 6. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Promoted ABA Hydroxylation by Capsicum annuum CYP707As Overexpression Suppresses Pollen Maturation in Nicotiana tabacum [frontiersin.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Deuterium-Labeled Standards for Plant Hormone Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the application of deuterium-labeled standards in the quantitative analysis of plant hormones. This document details the core principles, experimental methodologies, and comparative data to equip researchers, scientists, and drug development professionals with the knowledge to implement robust and accurate analytical workflows.
Introduction: The Crucial Role of Precise Plant Hormone Quantification
Plant hormones, or phytohormones, are signaling molecules that regulate a vast array of physiological and developmental processes in plants, even at very low concentrations. Accurate quantification of these molecules is paramount for understanding plant growth, development, and responses to environmental stimuli. This knowledge is critical for agricultural biotechnology, crop improvement, and the development of novel plant-based therapeutics.
Traditional methods for plant hormone analysis, such as immunoassays, often lack the specificity and accuracy required for complex plant matrices. The advent of mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), has revolutionized the field. The stable isotope dilution (SID) method, utilizing internal standards labeled with stable isotopes like deuterium (²H), has become the gold standard for precise and accurate quantification of plant hormones[1][2][3][4].
Principles of Stable Isotope Dilution with Deuterium-Labeled Standards
The stable isotope dilution method relies on the addition of a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to a sample at the earliest stage of analysis. Deuterium-labeled standards are chemically identical to their endogenous counterparts but have a higher mass due to the incorporation of deuterium atoms.
The fundamental principle is that the labeled and unlabeled analytes behave identically during sample extraction, purification, and ionization in the mass spectrometer. Any losses of the analyte during sample preparation will be mirrored by proportional losses of the internal standard. By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterium-labeled internal standard, an accurate quantification can be achieved, effectively correcting for matrix effects and variations in recovery[1][5][6].
Advantages of Deuterium-Labeled Standards:
-
High Accuracy and Precision: Corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer[1][2][7].
-
Increased Specificity: The distinct mass-to-charge ratio (m/z) of the labeled standard allows for unambiguous identification and quantification of the target analyte.
-
Cost-Effective: Compared to other stable isotopes like ¹³C, deuterium-labeled standards are often more readily available and less expensive to synthesize[8].
Considerations for Using Deuterium-Labeled Standards:
-
Isotopic Purity: The isotopic purity of the standard is crucial for accurate quantification.
-
Potential for Isotopic Exchange: In some cases, deuterium atoms, particularly those on exchangeable positions like hydroxyl or amine groups, can exchange with protons from the solvent, leading to inaccuracies. Careful selection of the labeling position is important[9][10].
-
Chromatographic Separation: While generally co-eluting with the native analyte, slight chromatographic separation between the deuterated and non-deuterated compounds can sometimes occur, which may impact quantification if not properly addressed[11][12].
Data Presentation: Comparative Analysis of Quantification Methods
The use of deuterium-labeled internal standards significantly improves the quality of quantitative plant hormone analysis. The following tables summarize key performance parameters, comparing the stable isotope dilution method with external standard calibration.
| Parameter | External Standard Method | Deuterium-Labeled Internal Standard (SID) Method | Reference |
| Matrix Effect | Significant ion suppression or enhancement, leading to inaccurate quantification. In one study, matrix effects in plant extracts ranged from 10.2% to 87.3% ion suppression. | Effectively compensates for matrix effects, leading to more accurate results. | [1] |
| Recovery | Variable and often incomplete, leading to underestimation of the true analyte concentration. | Corrects for losses during sample preparation, providing a more accurate measure of the endogenous concentration. | [5][13] |
| Precision (RSD%) | Generally higher relative standard deviation due to uncorrected variability. | Lower relative standard deviation, indicating higher precision. | [7] |
| Accuracy (% Bias) | Can have significant bias depending on the complexity of the matrix. | Significantly improved accuracy, with bias often within ±15%. | [7] |
Table 1: General Comparison of External Standard vs. Stable Isotope Dilution Methods.
| Hormone Class | LOD (pg/g FW) | LOQ (pg/g FW) | Linearity (R²) | Recovery (%) | Reference |
| Auxins (IAA) | 0.1 - 1 | 0.3 - 3 | > 0.99 | 85 - 98 | |
| Cytokinins (tZ) | 0.01 - 0.1 | 0.03 - 0.3 | > 0.99 | > 95 | |
| Gibberellins (GA₄) | 0.1 - 1 | 0.3 - 3 | > 0.99 | > 95 | |
| Abscisic Acid (ABA) | 0.05 - 0.5 | 0.15 - 1.5 | > 0.99 | 85 - 98 | |
| Jasmonic Acid (JA) | 0.1 - 1 | 0.3 - 3 | > 0.99 | 85 - 98 | |
| Salicylic Acid (SA) | 0.1 - 1 | 0.3 - 3 | > 0.99 | 85 - 98 |
Table 2: Typical Analytical Performance Data for Plant Hormone Analysis using Deuterium-Labeled Standards and LC-MS/MS. Note: These values are indicative and can vary depending on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for the extraction, purification, and quantification of major plant hormones using deuterium-labeled internal standards and LC-MS/MS.
Materials and Reagents
-
Plant tissue (fresh, frozen in liquid nitrogen)
-
Deuterium-labeled internal standards for each target hormone
-
Extraction Solvent: 80% Acetonitrile (ACN) with 1% Acetic Acid (AcOH) in Milli-Q water
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
SPE Conditioning Solvent: 100% Methanol (MeOH)
-
SPE Equilibration and Wash Solvent: 1% Acetic Acid in Milli-Q water
-
SPE Elution Solvent: 80% Acetonitrile with 1% Acetic Acid
-
LC-MS Grade Solvents (Acetonitrile, Water, Formic Acid)
Sample Preparation and Extraction
-
Homogenization: Weigh approximately 50-100 mg of frozen plant tissue into a 2 mL microcentrifuge tube containing a steel bead. Homogenize the tissue using a tissue lyser until a fine powder is obtained.
-
Internal Standard Spiking: To the homogenized tissue, add 1 mL of pre-chilled extraction solvent containing a known concentration of the deuterium-labeled internal standards for the target hormones.
-
Extraction: Vortex the mixture vigorously for 1 minute and then incubate on a shaker at 4°C for 30 minutes.
-
Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new 2 mL tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
Solid Phase Extraction (SPE) Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of 100% Methanol through it.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 1% Acetic Acid through it.
-
Sample Loading: Reconstitute the dried extract in 1 mL of 1% Acetic Acid and load it onto the equilibrated SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 1% Acetic Acid to remove polar interferences.
-
Elution: Elute the plant hormones with 1 mL of 80% Acetonitrile containing 1% Acetic Acid into a clean collection tube.
-
Final Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
LC-MS/MS Analysis
-
Reconstitution: Reconstitute the dried, purified extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% Acetonitrile in water with 0.1% Formic Acid).
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Separate the plant hormones using a reverse-phase C18 column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometric Detection: Detect the analytes using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. For each analyte and its corresponding deuterium-labeled internal standard, specific precursor-to-product ion transitions should be monitored.
| Hormone | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Indole-3-acetic acid (IAA) | 176.1 | 130.1 | 15 |
| d2-IAA | 178.1 | 132.1 | 15 |
| Abscisic acid (ABA) | 263.1 | 153.1 | 12 |
| d6-ABA | 269.1 | 159.1 | 12 |
| Jasmonic acid (JA) | 209.1 | 59.0 | 18 |
| d5-JA | 214.1 | 62.0 | 18 |
| Salicylic acid (SA) | 137.0 | 93.0 | 20 |
| d4-SA | 141.0 | 97.0 | 20 |
| trans-Zeatin (tZ) | 220.1 | 136.1 | 25 |
| d5-tZ | 225.1 | 141.1 | 25 |
| Gibberellin A4 (GA4) | 331.2 | 213.1 | 22 |
| d2-GA4 | 333.2 | 215.1 | 22 |
Table 3: Example LC-MS/MS MRM Transitions for Selected Plant Hormones and their Deuterium-Labeled Standards. These values are illustrative and should be optimized for the specific instrument used.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, illustrate key plant hormone signaling pathways and the general experimental workflow for their analysis.
Experimental Workflow for Plant Hormone Analysis.
Simplified Auxin Signaling Pathway.
Simplified Gibberellin Signaling Pathway.
Simplified Cytokinin Signaling Pathway.
Simplified Abscisic Acid Signaling Pathway.
Simplified Jasmonic Acid Signaling Pathway.
References
- 1. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and sensitive hormonal profiling of complex plant samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of plant hormones by standard addition method [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Isotope Dilution | PRL [pacificrimlabs.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. The need for recovery study in isotope dilution technique - Chromatography Forum [chromforum.org]
Physical and chemical properties of 7'-Hydroxy ABA-d2
An In-Depth Technical Guide to 7'-Hydroxyabscisic Acid-d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 7'-Hydroxyabscisic Acid-d2 (7'-OH ABA-d2), a deuterated analog of a key metabolite of the plant hormone abscisic acid (ABA). Due to the limited availability of specific data for the deuterated form, this document primarily presents information on the non-deuterated 7'-Hydroxyabscisic Acid (7'-OH ABA), which serves as a close surrogate for understanding its fundamental characteristics.
Core Physical and Chemical Properties
7'-Hydroxyabscisic acid is a primary alcohol and an oxo monocarboxylic acid.[1] It is a metabolite of abscisic acid, formed by the hydroxylation of the 7'-methyl group.[2] The deuterated form, 7'-Hydroxy ABA-d2, is a valuable tool in metabolic studies, allowing for tracer experiments to elucidate the pharmacokinetics and metabolic fate of ABA and its derivatives.[3]
Table 1: Computed Physical and Chemical Properties of 7'-Hydroxyabscisic Acid
| Property | Value | Source |
| Molecular Formula | C15H20O5 | PubChem[1][4] |
| Molecular Weight | 280.32 g/mol | PubChem[1][4] |
| Exact Mass | 280.13107373 Da | PubChem[1][4] |
| XLogP3 | 0.9 | PubChem[1][4] |
| Topological Polar Surface Area | 94.8 Ų | PubChem[1][4] |
| Heavy Atom Count | 20 | PubChem[1][4] |
| Formal Charge | 0 | PubChem[1][4] |
| Complexity | 510 | PubChem[1][4] |
| Isotope Atom Count | 0 | PubChem[1][4] |
| Defined Atom Stereocenter Count | 1 | PubChem[4] |
| Covalently-Bonded Unit Count | 1 | PubChem[1][4] |
Table 2: Chemical Identifiers for 7'-Hydroxyabscisic Acid
| Identifier Type | Identifier |
| IUPAC Name | (2Z,4E)-5-[(1S)-1-hydroxy-2-(hydroxymethyl)-6,6-dimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid[4] |
| InChI | InChI=1S/C15H20O5/c1-10(6-13(18)19)4-5-15(20)11(9-16)7-12(17)8-14(15,2)3/h4-7,16,20H,8-9H2,1-3H3,(H,18,19)/b5-4+,10-6-/t15-/m1/s1[4] |
| InChIKey | ZGHRCSAIMSBFLK-IQSISOBESA-N[4] |
| SMILES | C/C(=C/C(=O)O)/C=C/[C@]1(C(=CC(=O)CC1(C)C)CO)O[4] |
| PubChem CID | 15694668[4] |
| ChEBI | CHEBI:20764[1] |
| CAS Number | 91897-25-5[5] |
Experimental Protocols
The analysis of this compound typically involves extraction from a biological matrix followed by sensitive detection methods such as liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard like ABA-d6 is common for accurate quantification.[6]
General Protocol for Extraction of ABA and its Metabolites
This protocol is adapted from methods for abscisic acid extraction from plant seeds and can be modified for other biological samples.[6]
Materials:
-
Biological sample (e.g., plant tissue, serum)
-
Extraction solvent: 100% Methanol
-
Internal standard: Deuterated abscisic acid (e.g., ABA-d6)
-
Grinder or homogenizer
-
Sonicator
-
Centrifuge
-
Vacuum concentrator (SpeedVac)
-
LC-MS grade solvents
Procedure:
-
Sample Preparation: Weigh a precise amount of the biological sample (e.g., 100 mg of finely ground tissue).
-
Extraction:
-
Add 1 mL of extraction solvent (methanol) containing the deuterated internal standard to the sample.
-
Sonicate the sample for 15 minutes to ensure thorough extraction.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 1 mL of extraction solvent, sonicate, and centrifuge again.
-
Combine the supernatants.
-
-
Drying and Reconstitution:
-
Dry the combined supernatant under vacuum using a SpeedVac for approximately 2 hours.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Set the mass spectrometer to monitor for the specific mass transitions of this compound and the internal standard. Optimized MS parameters for ABA include a negative ion mode with HESI ion source, an ion spray voltage of 3000 V, and specific gas and temperature settings.[6]
-
Signaling Pathway and Biological Context
Abscisic acid is a key phytohormone that regulates various aspects of plant growth and development, particularly in response to environmental stress.[2] The metabolic breakdown of ABA is a crucial control mechanism. The primary catabolic pathway for ABA is through hydroxylation, catalyzed by cytochrome P450 monooxygenases of the CYP707A family.[2] This process can occur at the 7', 8', or 9' positions of the ABA molecule.[2] 7'-hydroxylation, producing 7'-Hydroxy ABA, is one of these key metabolic steps.
References
- 1. 7'-Hydroxyabscisic acid | C15H20O5 | CID 15694667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 7'-Hydroxy ABA | C15H20O5 | CID 15694668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. protocols.io [protocols.io]
Commercial availability and suppliers of 7'-Hydroxy ABA-d2
This technical guide provides an in-depth overview of 7'-Hydroxy Abscisic Acid-d2 (7'-Hydroxy ABA-d2), a deuterated metabolite of the plant hormone Abscisic Acid (ABA). This document is intended for researchers, scientists, and drug development professionals interested in utilizing this stable isotope-labeled compound for metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.
Commercial Availability and Suppliers
This compound is a specialized chemical available from a limited number of suppliers. The primary identified commercial source is MedChemExpress.
Table 1: Supplier Information for this compound
| Supplier | Product Name | Catalog Number | CAS Number | Additional Information |
| MedChemExpress | This compound | HY-111975S1 | 865875-19-0 | For research use only.[1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₈D₂O₅ | MedChemExpress |
| Molecular Weight | 282.33 g/mol | MedChemExpress |
| Labeled Atom | Deuterium (²H, D) | MedChemExpress |
| Unlabeled CAS | 91897-25-5 | MedChemExpress |
Quantitative Data:
Quantitative data such as purity, available quantities, and pricing are typically not publicly listed and are subject to batch-specific variations. Researchers are advised to request a Certificate of Analysis (CoA) and a price quote directly from the supplier.
Abscisic Acid Metabolism and the Role of 7'-Hydroxylation
Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. The concentration of active ABA is tightly controlled through a balance of biosynthesis and catabolism.[3][4] One of the catabolic pathways for ABA is hydroxylation at the 7'-position of the cyclohexene ring, leading to the formation of 7'-Hydroxy ABA.[3] This metabolite is generally considered to be an inactive form of the hormone.
The use of deuterated standards like this compound is crucial for accurately tracing and quantifying these metabolic pathways. The stable isotope label allows for precise differentiation from endogenous, unlabeled compounds in complex biological matrices when using mass spectrometry-based analytical methods.
Diagram 1: Simplified Abscisic Acid Catabolic Pathway
Caption: Simplified overview of the major ABA catabolic pathways.
Experimental Protocols
General Experimental Workflow for Quantification of 7'-Hydroxy ABA using this compound as an Internal Standard
Diagram 2: Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Abscisic acid: Metabolism, transport, crosstalk with other plant growth regulators, and its role in heavy metal stress mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Abscisic acid biosynthesis and catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantification of 7'-hydroxy ABA using LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that regulates various aspects of plant growth, development, and stress responses. The metabolic inactivation of ABA is crucial for maintaining hormonal homeostasis, and this is primarily achieved through oxidation and conjugation. One of the oxidative pathways involves hydroxylation at the 7'-methyl group, leading to the formation of 7'-hydroxy abscisic acid (7'-hydroxy ABA), a less active metabolite.[1][2][3] Accurate quantification of 7'-hydroxy ABA is essential for understanding the dynamics of ABA catabolism and its role in physiological processes. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of phytohormones and their metabolites.[4] This application note provides a detailed protocol for the quantification of 7'-hydroxy ABA in plant tissues using LC-MS/MS.
Signaling Pathway
The catabolism of abscisic acid is a critical control point in regulating its endogenous levels. Hydroxylation is a major route of ABA inactivation, catalyzed by cytochrome P450 monooxygenases. This can occur at three primary positions on the cyclohexenone ring: the 8'-, 7'-, and 9'-methyl groups.[2][3] While 8'-hydroxylation is the most predominant pathway, leading to the formation of phaseic acid, 7'-hydroxylation represents a significant, albeit often minor, catabolic route.[1][2] The resulting 7'-hydroxy ABA exhibits reduced biological activity compared to ABA.
References
- 1. A New Abscisic Acid Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Protocol for the Quantification of 7'-Hydroxyabscisic Acid in Plant Tissues Using 7'-Hydroxy ABA-d2 as an Internal Standard
Application Note
Introduction
Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses. The hydroxylation of ABA at the 7'-position to form 7'-Hydroxyabscisic acid (7'-OH ABA) is a key metabolic step. Accurate quantification of 7'-OH ABA is crucial for understanding the dynamics of ABA metabolism and its role in physiological processes. This application note provides a detailed protocol for the sensitive and accurate quantification of 7'-OH ABA in plant tissues using a stable isotope-labeled internal standard, 7'-Hydroxy ABA-d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample extraction, recovery, and matrix effects, ensuring high accuracy and precision.[1][2][3][4]
Principle
The method involves the extraction of 7'-OH ABA and the added this compound internal standard from a homogenized plant tissue sample. The extract is then purified using solid-phase extraction (SPE) to remove interfering substances. The purified extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The quantification is based on the ratio of the peak area of the analyte (7'-OH ABA) to the peak area of the internal standard (this compound). A calibration curve is generated using known concentrations of 7'-OH ABA and a fixed concentration of the internal standard to determine the concentration of the analyte in the sample.
Materials and Reagents
-
7'-Hydroxyabscisic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid nitrogen
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters (Estimated)
| Parameter | Result |
| Linearity Range | 0.1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Compensated by internal standard |
Note: The values presented in this table are estimates based on typical performance for similar deuterated ABA internal standards and may vary depending on the specific instrument and matrix.[1][2][5]
Table 2: MRM Transitions for 7'-OH ABA and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 7'-Hydroxy ABA | 279.1 | 169.1 | 15 |
| 7'-Hydroxy ABA | 279.1 | 137.1 | 25 |
| This compound | 281.1 | 171.1 | 15 |
| This compound | 281.1 | 139.1 | 25 |
Note: The precursor and product ions are based on the molecular weight of 7'-OH ABA (C15H20O5, MW: 280.32) and its deuterated analog in negative ionization mode ([M-H]⁻). Optimal collision energies should be determined empirically on the specific mass spectrometer used.
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 7'-Hydroxy ABA and this compound in 1 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions of 7'-OH ABA by serial dilution of the primary stock solution with methanol to achieve concentrations ranging from 0.1 ng/mL to 200 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation and Extraction
-
Sample Collection and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the frozen plant powder into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent (80% methanol, 1% formic acid in water).
-
Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each sample.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction step on the pellet with an additional 0.5 mL of extraction solvent and combine the supernatants.
-
-
Solvent Evaporation: Evaporate the combined supernatants to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
Solid-Phase Extraction (SPE) Purification
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB, 30 mg) by sequentially passing 1 mL of methanol and 1 mL of water through the cartridge.
-
Sample Loading: Reconstitute the dried extract in 1 mL of 1% formic acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the 7'-OH ABA and this compound with 1 mL of methanol into a clean collection tube.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Note: MS parameters should be optimized for the specific instrument being used to achieve maximum sensitivity.
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by injecting the working standard solutions containing a fixed concentration of the internal standard. Plot the ratio of the peak area of 7'-OH ABA to the peak area of this compound against the concentration of 7'-OH ABA.
-
Quantification: Determine the concentration of 7'-OH ABA in the samples by calculating the peak area ratio and interpolating the concentration from the linear regression of the calibration curve.
Mandatory Visualization
Caption: Abscisic Acid (ABA) Signaling Pathway.
Caption: Experimental Workflow for 7'-OH ABA Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. quantification of organic acids by deuterated standards - Chromatography Forum [chromforum.org]
- 5. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Sample Preparation for 7'-hydroxy ABA Analysis in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Abscisic acid (ABA) is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. The hydroxylation of ABA at the 7'-methyl group, yielding 7'-hydroxy abscisic acid (7'-OH ABA), is a significant catabolic pathway. Accurate quantification of 7'-OH ABA is crucial for understanding the dynamics of ABA metabolism and its role in physiological processes. This document provides a detailed protocol for the extraction, purification, and quantification of 7'-OH ABA from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of ABA and its metabolites, including recovery rates which are indicative of the efficiency of the described sample preparation protocol. While specific limits of quantification for 7'-OH ABA are not consistently reported across literature, the provided data for ABA offers a benchmark for the sensitivity of the analytical method.
| Analyte | Matrix | Recovery Rate (%) | Limit of Quantification (LOQ) | Citation |
| Abscisic Acid (ABA) | Bauhinia variegata leaves | 67-87 | Not Specified | [1] |
| 7'-hydroxy ABA | Bauhinia variegata leaves | 67-87 | Not Specified | [1] |
| Abscisic Acid (ABA) | Serum | 70.3 | 5.31 ppb | [2][3][4] |
Experimental Protocols
This section details the step-by-step methodology for the sample preparation of plant tissues for 7'-hydroxy ABA analysis. The protocol is designed to ensure high recovery and minimize matrix effects for accurate LC-MS/MS quantification.
Sample Collection and Homogenization
Proper sample handling from the outset is critical to preserve the integrity of the target analytes.
-
1.1. Harvesting: Collect plant tissues (e.g., leaves, roots, seeds) and immediately freeze them in liquid nitrogen to quench metabolic activity.[5][6] Store samples at -80°C until extraction.
-
1.2. Homogenization:
-
For small samples, place the frozen tissue in a pre-chilled 2 mL microcentrifuge tube containing two small steel beads.
-
Homogenize the tissue to a fine powder using a bead beater or a similar tissue lyser.
-
Alternatively, for larger samples, grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen.[5][6]
-
Extraction of 7'-hydroxy ABA
This protocol utilizes a solvent extraction method optimized for ABA and its metabolites.
-
2.1. Extraction Solvent Preparation: Prepare an extraction solvent of acetone:water:acetic acid (80:19:1, v/v/v).
-
2.2. Extraction Procedure:
-
Measure the fresh weight of the homogenized plant tissue powder (typically 50-100 mg).
-
To the frozen powder, add 1 mL of the pre-chilled extraction solvent.
-
Add an appropriate amount of a deuterated internal standard (e.g., d6-ABA) to each sample for accurate quantification.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the samples on a shaker at 4°C for 30 minutes.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
To maximize recovery, re-extract the pellet with another 0.5 mL of the extraction solvent, vortex, centrifuge, and combine the supernatants.
-
Solid-Phase Extraction (SPE) for Purification
SPE is a critical step to remove interfering compounds from the crude extract prior to LC-MS/MS analysis. This protocol is optimized for Oasis HLB cartridges.[7][8][9]
-
3.1. Cartridge Conditioning:
-
3.2. Sample Loading:
-
Evaporate the organic solvent from the combined supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Re-dissolve the aqueous residue in 1 mL of 1% acetic acid.
-
Load the entire sample onto the conditioned and equilibrated Oasis HLB cartridge.
-
-
3.3. Washing:
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove less polar impurities.
-
-
3.4. Elution:
-
Elute the 7'-hydroxy ABA and other ABA metabolites from the cartridge with 1.5 mL of methanol containing 1% acetic acid.
-
Collect the eluate in a clean tube.
-
-
3.5. Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
LC-MS/MS Analysis
The purified samples are now ready for quantification using a liquid chromatography-tandem mass spectrometry system.
-
4.1. Liquid Chromatography (LC) Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7'-hydroxy ABA from other metabolites (e.g., 10% B to 90% B over 10 minutes).[2][3][4]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
4.2. Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2][3][4]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 7'-hydroxy ABA and the internal standard. The exact m/z values should be optimized on the specific instrument. An example transition for ABA is m/z 263 -> 153.[10]
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity for each analyte.
-
Visualizations
ABA Catabolic Pathway
The following diagram illustrates the major catabolic pathways of abscisic acid, including the formation of 7'-hydroxy ABA.
Caption: ABA catabolic pathways.
Experimental Workflow
The diagram below outlines the complete experimental workflow from sample preparation to data analysis for 7'-hydroxy ABA.
Caption: Experimental workflow for 7'-hydroxy ABA analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. gcms.cz [gcms.cz]
- 9. mz-at.de [mz-at.de]
- 10. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry-Based Analysis of 7'-Hydroxy ABA-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that regulates numerous aspects of plant growth, development, and stress responses. The metabolic inactivation of ABA is crucial for maintaining hormonal homeostasis, and one of the catabolic pathways involves hydroxylation at the 7'-position to form 7'-Hydroxy ABA. To accurately quantify this metabolite and study its kinetics, stable isotope-labeled internal standards, such as 7'-Hydroxy ABA-d2, are indispensable. This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Predicted Mass Spectrometry Fragmentation Pattern
Expected Key Fragmentation Transitions:
The expected precursor ion ([M-H]⁻) for this compound in negative ion mode would be m/z 281. The fragmentation in the collision cell is anticipated to yield specific product ions. The primary fragmentation of ABA and its analogs typically involves the loss of water and cleavage of the side chain.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Description of Neutral Loss |
| 281.1 | 263.1 | Loss of H₂O |
| 281.1 | 219.1 | Loss of the side chain (C₅H₅O₂) with deuterium |
| 281.1 | 175.1 | Further fragmentation of the ring structure |
Note: The exact masses and relative intensities will vary depending on the instrument and collision energy used. The presence of the two deuterium atoms is expected to increase the mass of the side-chain fragment by two units compared to the unlabeled compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general method for the quantification of 7'-Hydroxy ABA using this compound as an internal standard.[1][2][3]
1. Sample Preparation (Plant Tissue)
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract with 1 mL of ice-cold methanol/water/acetic acid (80:19:1, v/v/v).
-
Add this compound internal standard to a final concentration of 10 ng/mL.
-
Vortex for 1 hour at 4°C in the dark.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Injection Volume: 5 µL.[2]
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7'-Hydroxy ABA: m/z 279.1 → 261.1 (Quantifier), 279.1 → 173.1 (Qualifier)
-
This compound (Internal Standard): m/z 281.1 → 263.1 (Quantifier), 281.1 → 175.1 (Qualifier)
-
-
Ion Source Temperature: 150°C.
-
Gas Temperature: 350°C.
-
Gas Flow: 10 L/min.
-
Capillary Voltage: 3500 V.
-
Collision Energy: Optimized for each transition (typically 10-25 eV).
Data Analysis
The concentration of 7'-Hydroxy ABA in the samples is determined by calculating the peak area ratio of the endogenous analyte to the this compound internal standard and comparing it to a standard curve.
Visualizations
Below are diagrams illustrating the experimental workflow and the relevant biological pathway.
Caption: Experimental workflow for the quantification of 7'-Hydroxy ABA.
Caption: Simplified catabolic pathways of Abscisic Acid (ABA) in plants.[4][5][6]
References
- 1. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 5. Formation and breakdown of ABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neophaseic acid catabolism in the 9′-hydroxylation pathway of abscisic acid in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantitative Analysis of 7'-Hydroxy Abscisic Acid (7'-OH ABA) in Plant Metabolomics using 7'-Hydroxy ABA-d2 as an Internal Standard
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that regulates numerous aspects of plant growth, development, and stress responses. The metabolic profile of ABA, including its catabolites, provides crucial insights into the plant's physiological state. 7'-Hydroxy abscisic acid (7'-OH ABA) is a product of ABA catabolism. Accurate quantification of 7'-OH ABA is essential for a comprehensive understanding of ABA metabolism and signaling. The isotope dilution method, employing a stable isotope-labeled internal standard, is the gold standard for precise and accurate quantification of metabolites by mass spectrometry. 7'-Hydroxy ABA-d2 is a deuterated analog of 7'-OH ABA, designed for use as an internal standard in such quantitative metabolomics studies. Its identical chemical properties and co-elution with the endogenous analyte, but distinct mass, allow for correction of matrix effects and variations in sample preparation and instrument response, ensuring high-quality quantitative data.
Application:
The primary application of this compound is as an internal standard for the accurate quantification of endogenous 7'-OH ABA in various plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This enables researchers to:
-
Elucidate ABA catabolic pathways: By accurately measuring the levels of 7'-OH ABA, researchers can study the dynamics of ABA degradation in response to different developmental cues and environmental stresses.
-
Investigate plant stress physiology: Changes in the concentration of ABA and its metabolites, including 7'-OH ABA, are indicative of the plant's response to biotic and abiotic stresses such as drought, salinity, and pathogen attack.
-
Screen for genetic and chemical modulators of ABA metabolism: Quantitative analysis of 7'-OH ABA can be used in genetic screens of mutant plant lines or in chemical screens to identify compounds that alter ABA metabolism.
Data Presentation
The use of this compound as an internal standard allows for the generation of precise quantitative data. Below is a representative table summarizing the quantification of ABA and its metabolites, including 7'-OH ABA, in Arabidopsis thaliana seedlings under control and drought stress conditions. The data is expressed in picomoles per gram of fresh weight (pmol/g FW).
| Analyte | Control (pmol/g FW) | Drought Stress (pmol/g FW) |
| Abscisic Acid (ABA) | 25.3 ± 3.1 | 289.5 ± 25.8 |
| Phaseic Acid (PA) | 150.2 ± 15.7 | 450.8 ± 42.1 |
| Dihydrophaseic Acid (DPA) | 85.6 ± 9.2 | 210.4 ± 22.5 |
| 7'-Hydroxy ABA | 12.1 ± 1.5 | 35.7 ± 4.3 |
| ABA-Glucosyl Ester (ABA-GE) | 350.4 ± 38.9 | 150.2 ± 18.7 |
Experimental Protocols
A detailed protocol for the quantification of 7'-OH ABA in plant tissues using this compound as an internal standard is provided below. This protocol is adapted from established methods for ABA and its metabolite analysis.[1][2]
Protocol 1: Extraction and Purification of ABA and its Metabolites from Plant Tissue
1. Materials and Reagents:
-
Plant tissue (e.g., Arabidopsis thaliana seedlings)
-
Liquid nitrogen
-
Extraction solvent: Methanol:Water:Acetic Acid (10:89:1, v/v/v)[1]
-
This compound internal standard solution (concentration to be determined based on expected endogenous levels)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[1]
-
Methanol
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
2. Procedure:
-
Sample Harvest and Homogenization:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent.
-
Add a known amount of this compound internal standard solution to each sample. The amount should be comparable to the expected endogenous levels of 7'-OH ABA.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Purification by Solid Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 2.7 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering polar compounds.
-
Elute the ABA and its metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an LC-MS vial for analysis.
-
Protocol 2: UPLC-ESI-MS/MS Analysis
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Electrospray Ionization (ESI) source
-
Tandem Mass Spectrometer (MS/MS)
2. LC Conditions:
-
Column: A reverse-phase column suitable for polar analytes (e.g., C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate ABA and its metabolites. A representative gradient is:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for ABA and its metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 7'-OH ABA and this compound need to be determined by infusing the pure standards. Representative transitions are:
-
7'-OH ABA: e.g., m/z 279 -> m/z 153
-
This compound: e.g., m/z 281 -> m/z 155
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, collision energy, and gas flows for maximum sensitivity for each analyte and internal standard.
Mandatory Visualizations
Caption: ABA Metabolic Pathway in Plants.
Caption: Metabolomics Workflow for 7'-OH ABA.
Caption: Role of this compound as an Internal Standard.
References
Application Notes: The Role of 7'-Hydroxy ABA-d2 in Advancing ABA Catabolism Research
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that governs a multitude of physiological and developmental processes in plants, including seed dormancy, germination, and responses to biotic and abiotic stress. The endogenous concentration of ABA is meticulously regulated through a dynamic equilibrium of biosynthesis, catabolism, and transport. ABA catabolism, the metabolic breakdown of ABA, is a crucial mechanism for attenuating ABA signaling and maintaining hormonal homeostasis. The primary catabolic pathways involve hydroxylation at the 7', 8', or 9' methyl groups, followed by further modifications. While 8'-hydroxylation is often the predominant pathway, 7'-hydroxylation represents another significant catabolic route.[1][2] The study of these pathways is fundamental to understanding plant growth, development, and stress adaptation.
The Utility of 7'-Hydroxy ABA-d2 as an Internal Standard
Accurate quantification of ABA and its catabolites, such as 7'-Hydroxyabscisic acid (7'-OH ABA), is essential for elucidating the dynamics of ABA metabolism. Due to the low endogenous concentrations of these compounds and the complexity of plant matrices, highly sensitive and specific analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for phytohormone analysis.
To ensure the accuracy and reproducibility of LC-MS/MS quantification, the use of internal standards is indispensable. Isotopically labeled standards, such as this compound, are ideal for this purpose. This compound is a deuterated analog of the endogenous 7'-OH ABA. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass due to the deuterium atoms allows it to be distinguished from the endogenous compound by the mass spectrometer.
By adding a known amount of this compound to a sample at the beginning of the extraction process, it can be used to normalize for variations in sample recovery during purification and for matrix effects during ionization. This results in a more precise and accurate quantification of the endogenous 7'-OH ABA concentration. The use of deuterated standards like d4-7'-OH-ABA has been documented in plant hormone profiling studies.[3]
Quantitative Data on 7'-Hydroxy ABA Levels
The following table summarizes the levels of 7'-Hydroxy ABA in the leaves of Arabidopsis thaliana under different watering conditions. This data illustrates the dynamic nature of ABA catabolism in response to environmental stress. The quantification was performed using UPLC-ESI-MS/MS with deuterium-labeled internal standards.
| Plant Line | Treatment Condition | 7'-OH ABA (pmol/g FW) | Standard Error |
| Wild Type | Well-watered | 0.15 | ± 0.03 |
| Wild Type | Drought-stressed | 0.45 | ± 0.08 |
| Wild Type | 24h after re-watering | 0.20 | ± 0.04 |
| OEx1 (Overexpressor) | Well-watered | 0.25 | ± 0.05 |
| OEx1 (Overexpressor) | Drought-stressed | 0.70 | ± 0.12 |
| OEx1 (Overexpressor) | 24h after re-watering | 0.30 | ± 0.06 |
Data adapted from a study on HSI2 altered Arabidopsis plants. The original study should be consulted for detailed experimental conditions.
Experimental Protocols
Protocol 1: Extraction and Purification of ABA and its Metabolites from Plant Tissue
This protocol outlines the steps for extracting and purifying ABA and its catabolites, including 7'-OH ABA, from plant tissue for LC-MS/MS analysis, incorporating this compound as an internal standard.
Materials:
-
Plant tissue (e.g., leaves, roots, seeds)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent: 80% acetonitrile containing 1% acetic acid
-
This compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
1% Acetic acid
-
Centrifuge
-
Vacuum concentrator
Procedure:
-
Sample Collection and Homogenization:
-
Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Transfer the powdered tissue to a pre-weighed microcentrifuge tube.
-
Add a known amount of this compound internal standard solution to the sample.
-
Add 1 mL of ice-cold extraction solvent to the tube.
-
Vortex thoroughly and incubate on a shaker for 30 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Purification using SPE:
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid to remove polar impurities.
-
Elute the ABA and its metabolites with 1 mL of 80% acetonitrile containing 1% acetic acid.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluate completely using a vacuum concentrator.
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 10% acetonitrile with 0.1% formic acid).
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: Quantification of 7'-OH ABA by LC-MS/MS
This protocol provides a general framework for the LC-MS/MS analysis of 7'-OH ABA. Specific parameters should be optimized for the instrument being used.
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Parameters (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transitions for both endogenous 7'-OH ABA and the this compound internal standard. These transitions need to be determined by infusing pure standards.
-
Example transitions (hypothetical, need to be empirically determined):
-
7'-OH ABA: m/z 279 -> m/z 153
-
This compound: m/z 281 -> m/z 155
-
-
-
Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the endogenous 7'-OH ABA and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Generate a calibration curve using a series of standards with known concentrations of unlabeled 7'-OH ABA and a constant concentration of the this compound internal standard.
-
Determine the concentration of endogenous 7'-OH ABA in the sample by interpolating the peak area ratio from the calibration curve.
Visualizations
Caption: Major ABA catabolic pathways in plants.
Caption: Workflow for quantification of 7'-OH ABA.
References
Application Notes and Protocols: Stable Isotope Labeling with 7'-Hydroxy ABA-d2 in Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for conducting tracer experiments using 7'-Hydroxyabscisic acid-d2 (7'-OH ABA-d2). This stable isotope-labeled internal standard is a valuable tool for investigating the metabolic fate of 7'-hydroxyabscisic acid (7'-OH ABA), a hydroxylated metabolite of the plant hormone abscisic acid (ABA). Understanding the metabolism of ABA and its derivatives is crucial for developing novel plant growth regulators and enhancing crop resilience to environmental stress.
Introduction
Abscisic acid is a key phytohormone that regulates various aspects of plant growth, development, and stress responses. The catabolism of ABA is a critical process for maintaining hormonal homeostasis. One of the initial steps in ABA catabolism is hydroxylation, which can occur at the 7', 8', or 9' positions of the ABA molecule.[1] While 8'-hydroxylation is the major catabolic pathway, 7'-hydroxylation also plays a role in ABA inactivation and signaling.[1]
Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful technique to trace the metabolic conversion of specific compounds within a biological system. By introducing a "heavy" labeled compound like 7'-OH ABA-d2, researchers can distinguish it and its downstream metabolites from the endogenous, unlabeled pool. This allows for the precise measurement of metabolic flux and the identification of novel catabolites. Deuterated forms of ABA metabolites, such as d4-7'-OH-ABA, are commonly used as internal standards for accurate quantification in mass spectrometry-based analyses.[2]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical tracer experiment where 7'-OH ABA-d2 is supplied to plant tissue and its metabolic products are monitored over time. The data illustrates the expected conversion of 7'-OH ABA-d2 into downstream metabolites.
Table 1: Quantitative Analysis of 7'-OH ABA-d2 and its Metabolites in Plant Tissue Extracts Following Tracer Application
| Time Point (Hours) | 7'-OH ABA-d2 (pmol/g FW) | Phaseic Acid (PA)-d2 (pmol/g FW) | Dihydrophaseic Acid (DPA)-d2 (pmol/g FW) |
| 0 | 500.0 ± 25.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 1 | 350.0 ± 18.0 | 120.0 ± 10.0 | 15.0 ± 2.5 |
| 4 | 150.0 ± 12.0 | 280.0 ± 22.0 | 50.0 ± 6.0 |
| 8 | 50.0 ± 5.0 | 350.0 ± 30.0 | 85.0 ± 9.0 |
| 24 | 10.0 ± 2.0 | 250.0 ± 21.0 | 150.0 ± 15.0 |
Values are represented as mean ± standard deviation (n=3). FW = Fresh Weight. This data is illustrative of expected trends in a tracer experiment.
Experimental Protocols
Protocol 1: Plant Material Treatment with 7'-Hydroxy ABA-d2
This protocol describes the application of 7'-OH ABA-d2 to plant seedlings for metabolic tracer studies.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana, rice) grown under controlled conditions.
-
This compound solution (e.g., 10 µM in 0.1% DMSO).
-
Control solution (0.1% DMSO).
-
Liquid nitrogen.
-
Mortar and pestle.
-
Microcentrifuge tubes.
Procedure:
-
Seedling Preparation: Grow seedlings to the desired developmental stage (e.g., 14-day-old Arabidopsis seedlings).
-
Treatment Application: Gently uproot the seedlings and place them in a multi-well plate containing the 7'-OH ABA-d2 treatment solution or the control solution. Ensure the roots are fully submerged.
-
Incubation: Incubate the seedlings under controlled light and temperature conditions for the desired time course (e.g., 0, 1, 4, 8, and 24 hours).
-
Sample Collection: At each time point, harvest the seedlings, gently blot them dry, and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Sample Storage: Store the frozen samples at -80°C until extraction.
Protocol 2: Extraction of ABA and its Metabolites
This protocol details the extraction of ABA and its deuterated metabolites from plant tissue.
Materials:
-
Frozen plant tissue from Protocol 1.
-
Extraction solvent: Methanol:Water:Acetic Acid (80:19:1, v/v/v).
-
Internal standards (e.g., d6-ABA for endogenous ABA quantification).
-
Centrifuge (refrigerated).
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
Procedure:
-
Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 100 mg) to a microcentrifuge tube. Add 1 mL of ice-cold extraction solvent and the internal standards.
-
Incubation: Vortex the mixture thoroughly and incubate at 4°C in the dark for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
SPE Purification: Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge, wash with a non-eluting solvent, and then elute the ABA and its metabolites with an appropriate solvent (e.g., methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a suitable volume of the initial mobile phase for UPLC-MS/MS analysis.
Protocol 3: UPLC-MS/MS Quantification of 7'-OH ABA-d2 and its Metabolites
This protocol outlines the analysis of the extracted samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
UPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over a specified time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example in Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized. Example transitions are provided in Table 2.[3]
Table 2: Example MRM Transitions for ABA Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| ABA | 263.1 | 153.1 |
| d6-ABA (Internal Standard) | 269.1 | 159.1 |
| 7'-OH ABA | 279.1 | 137.1 |
| 7'-OH ABA-d2 | 281.1 | 139.1 |
| PA | 279.1 | 137.1 |
| PA-d2 | 281.1 | 139.1 |
| DPA | 281.1 | 157.1 |
| DPA-d2 | 283.1 | 159.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration. These transitions should be empirically determined and optimized.
Data Analysis:
Quantify the concentration of each analyte by comparing the peak area of the analyte to the peak area of its corresponding internal standard and using a calibration curve generated with known standards.
Visualizations
Signaling Pathway
Caption: Core ABA signaling pathway.
Experimental Workflow
Caption: General workflow for tracer experiments.
References
Application Notes and Protocols for the HPLC Analysis of 7'-Hydroxy Abscisic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of 7'-hydroxy abscisic acid (7'-hydroxy ABA), a key metabolite of the plant hormone abscisic acid (ABA), using high-performance liquid chromatography (HPLC). The methods outlined are applicable for the analysis of 7'-hydroxy ABA in various plant tissues and are intended to guide researchers in developing robust analytical workflows.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the HPLC analysis of 7'-hydroxy ABA. These values are derived from established methods for ABA and its metabolites and should be validated in individual laboratory settings.
| Parameter | Value | Method |
| Retention Time | ~10.4 min | Reversed-Phase HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL | HPLC-MS/MS |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL | HPLC-MS/MS |
| Linearity (R²) | > 0.99 | HPLC-UV/MS |
| Recovery | 85 - 105% | Solid-Phase Extraction |
| UV Detection Wavelength | 254 - 270 nm | HPLC-UV |
Experimental Protocols
This section details the methodology for the extraction, purification, and HPLC analysis of 7'-hydroxy ABA from plant tissues.
Sample Preparation: Extraction of ABA and its Metabolites
This protocol is adapted from established methods for abscisic acid extraction from plant seeds and other tissues.[1]
Materials:
-
Plant tissue (e.g., leaves, seeds, roots)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction solvent: 80% methanol with 1% acetic acid and 0.02% butylated hydroxytoluene (BHT)
-
Internal standard (e.g., d6-ABA)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Freeze approximately 100-500 mg of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
Transfer the powdered tissue to a centrifuge tube and add 5 mL of cold extraction solvent per gram of tissue.
-
Add an appropriate amount of internal standard to each sample.
-
Vortex the mixture vigorously for 1 minute and then incubate at 4°C for at least 1 hour with occasional shaking.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
For cleaner samples, proceed with Solid-Phase Extraction (SPE).
Sample Purification: Solid-Phase Extraction (SPE)
Procedure:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the ABA and its metabolites with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase for HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
The following HPLC method is a robust starting point for the analysis of 7'-hydroxy ABA. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection:
-
UV Detector: 260 nm.
-
MS/MS Detector (for higher sensitivity and specificity): Electrospray ionization (ESI) in negative mode. Monitor the transition for 7'-hydroxy ABA (precursor ion m/z 279.1 -> product ion, which would need to be determined experimentally, but a common fragment for ABA is m/z 153.1).
-
Visualizations
ABA Metabolism and the Formation of 7'-Hydroxy ABA
The catabolism of abscisic acid in plants can occur through several pathways, including hydroxylation. One of these pathways involves the hydroxylation of the 7'-methyl group of ABA to form 7'-hydroxy ABA.[2] This metabolic step is a key part of regulating the levels of active ABA in plant tissues.
Caption: ABA Metabolic Pathways.
Experimental Workflow for 7'-Hydroxy ABA Analysis
The following diagram illustrates the logical flow of the experimental protocol for the quantification of 7'-hydroxy ABA from sample collection to data analysis.
Caption: Experimental Workflow.
References
Quantitative Assay for Abscisic Acid Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses. The precise quantification of ABA and its metabolites, including phaseic acid (PA), dihydrophaseic acid (DPA), and abscisic acid glucose ester (ABA-GE), is crucial for understanding its physiological roles and for the development of novel agricultural and therapeutic agents. These application notes provide detailed protocols for the extraction, purification, and quantification of ABA and its key metabolites from diverse plant tissues using state-of-the-art analytical techniques.
I. Analytical Methodologies
The quantification of ABA and its metabolites is primarily achieved through two main analytical approaches: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This is the gold-standard method for the accurate and sensitive quantification of ABA and its metabolites. It offers high selectivity and the ability to measure multiple analytes simultaneously.
-
ELISA: This immunoassay-based method provides a high-throughput and cost-effective alternative for the quantification of ABA. However, it may exhibit cross-reactivity with structurally related compounds.
II. Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the typical quantitative performance parameters for LC-MS/MS and ELISA methods for the analysis of ABA and its metabolites.
Table 1: LC-MS/MS Method Performance
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| Abscisic Acid (ABA) | 0.1 - 1.0 ng/mL | 0.5 - 5.0 ng/mL | 1 - 1000 ng/mL | 85 - 110 |
| Phaseic Acid (PA) | 0.2 - 1.5 ng/mL | 1.0 - 7.5 ng/mL | 2 - 1500 ng/mL | 80 - 105 |
| Dihydrophaseic Acid (DPA) | 0.2 - 1.5 ng/mL | 1.0 - 7.5 ng/mL | 2 - 1500 ng/mL | 80 - 105 |
| ABA-Glucose Ester (ABA-GE) | 0.5 - 2.0 ng/mL | 2.5 - 10.0 ng/mL | 5 - 2000 ng/mL | 75 - 100 |
Table 2: ELISA Method Performance
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |
| Abscisic Acid (ABA) | 0.05 - 0.2 ng/mL | 0.1 - 0.5 ng/mL | 0.2 - 50 ng/mL |
III. Experimental Protocols
A. Sample Preparation: Extraction of ABA and its Metabolites
1. From Plant Leaves:
-
Harvest fresh leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue lyser.
-
To 100 mg of powdered tissue, add 1 mL of pre-chilled extraction solvent (acetone:water:acetic acid, 80:19:1, v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled.
-
Evaporate the organic solvent from the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
The resulting aqueous extract is ready for purification.
2. From Plant Seeds:
-
Grind 7-8 seeds to a fine powder in a 2.0 mL microcentrifuge tube containing 3-4 beads for 1 minute at a frequency of 25-26 Hz.[1]
-
Weigh 100 mg of the fine powder.[1]
-
Add 1 mL of a standard solution (e.g., 100% methanol with a deuterated internal standard).[1]
-
Sonicate the samples for 15 minutes.[1]
-
Centrifuge at 14,000 rpm for 5 minutes and transfer the supernatant to a new tube.[1]
-
Repeat the extraction of the pellet with another 1 mL of the standard solution, sonicate, and centrifuge again.[1]
-
Pool the supernatants and dry under vacuum.[1]
3. From Plant Roots:
-
Excise root tissues and wash gently with cold water to remove any soil or debris.
-
Blot the roots dry with paper towels and then freeze in liquid nitrogen.
-
Grind the frozen root tissue to a fine powder.
-
Follow the extraction procedure outlined for plant leaves (Protocol III.A.1).
4. From Plant Fruits:
-
For fleshy fruits, homogenize the tissue in a blender with the extraction solvent (e.g., methanol:ethyl acetate:formic acid, 50:50:1, v/v/v)[2].
-
Filter the homogenate to remove solid debris.
-
The filtrate can then be processed for purification. For fruits with a peel, it may be necessary to separate the peel and pulp and extract them individually.
B. Purification: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract from the sample preparation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Elute the ABA and its metabolites with 5 mL of 80% methanol in water.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of 50% methanol) for LC-MS/MS analysis or in ELISA buffer for immunoassay.
C. Quantification by UPLC-MS/MS
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ABA: m/z 263 -> 153
-
PA: m/z 279 -> 139
-
DPA: m/z 281 -> 171
-
ABA-GE: m/z 425 -> 263
-
-
Collision Energy and other MS parameters should be optimized for each specific instrument and analyte.
-
D. Quantification by ELISA
-
Follow the specific instructions provided with the commercial ELISA kit.
-
Typically, the assay involves the competitive binding of the ABA in the sample and a known amount of enzyme-labeled ABA to a limited number of anti-ABA antibody binding sites coated on a microplate.
-
After incubation and washing steps, a substrate is added, and the color development is measured using a microplate reader at 450 nm.
-
The concentration of ABA in the sample is inversely proportional to the color intensity.
-
A standard curve is generated using known concentrations of ABA to quantify the amount in the samples.
IV. Visualizations
Abscisic Acid Signaling Pathway
Caption: Overview of the core ABA signaling pathway.
Experimental Workflow for ABA Metabolite Quantification
Caption: General workflow for ABA metabolite analysis.
V. Post-Translational Modifications in ABA Signaling
The activity of key proteins in the ABA signaling pathway is tightly regulated by post-translational modifications, including phosphorylation and ubiquitination.[3][4]
-
Phosphorylation: In the absence of ABA, PP2Cs dephosphorylate and inactivate SnRK2s.[4] Upon ABA perception, the inhibition of PP2Cs allows for the autophosphorylation and activation of SnRK2s, which then phosphorylate downstream targets like ABFs.[4]
-
Ubiquitination: The stability of ABA receptors (PYR/PYL/RCAR) and PP2Cs is regulated by ubiquitination, which targets them for degradation by the 26S proteasome.[3] This process provides a mechanism for desensitizing the signaling pathway.
VI. Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the quantitative analysis of abscisic acid and its metabolites. The choice of analytical method will depend on the specific research question, required sensitivity, and available instrumentation. The detailed experimental procedures and performance data will aid researchers in obtaining accurate and reliable quantitative results, thereby advancing our understanding of the multifaceted roles of ABA in plant biology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103529156A - Method for extracting and measuring ABA (abscisic acid) of strawberry - Google Patents [patents.google.com]
- 3. Post‐translational control of ABA signalling: the roles of protein phosphorylation and ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
Application Notes and Protocols for 7'-Hydroxy ABA-d2 in the Study of ABA Hydroxylase Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that regulates a wide array of physiological processes in plants, including seed dormancy, germination, and responses to biotic and abiotic stress. The bioactivity of ABA is tightly controlled by a delicate balance between its biosynthesis and catabolism. The primary route of ABA catabolism is initiated by hydroxylation, predominantly at the 8'-position, a reaction catalyzed by a family of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (CYP707A). Understanding the kinetics of these enzymes is crucial for developing strategies to modulate ABA levels and enhance plant resilience.
While various deuterated forms of ABA and its metabolites are invaluable tools in this research, it is important to clarify their specific applications. Notably, 7'-hydroxy ABA, a minor metabolite of ABA, has been shown to have no significant inhibitory or substrate activity for the major ABA 8'-hydroxylase, CYP707A3[1][2]. Therefore, 7'-Hydroxy ABA-d2 is not utilized as a substrate to determine the enzyme kinetics of this major ABA catabolic pathway.
Instead, the primary and critical application of this compound is as an internal standard for the accurate quantification of ABA and its metabolites using mass spectrometry (MS)-based techniques. The use of a stable isotope-labeled internal standard is essential for correcting for sample loss during extraction and purification, as well as for variations in ionization efficiency during MS analysis, thereby enabling precise determination of enzyme activity.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as an internal standard in the study of ABA 8'-hydroxylase enzyme kinetics with its natural substrate, (+)-ABA.
ABA Catabolic Pathway
The catabolism of abscisic acid is a critical process for regulating its endogenous levels. The major pathway involves the hydroxylation of ABA at the 8'-position, which is the rate-limiting step.
Quantitative Data: Enzyme Kinetics of ABA 8'-Hydroxylases
While this compound is not a substrate for CYP707A enzymes, extensive research has been conducted on the kinetics of these enzymes with their natural substrate, (+)-ABA. The following table summarizes key kinetic parameters for Arabidopsis thaliana ABA 8'-hydroxylases.
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Reference |
| CYP707A3 | (+)-ABA | 1.3 | 15 | [3] |
| CYP707A1 | (+)-ABA | - | - | - |
| CYP707A2 | (+)-ABA | - | - | - |
| CYP707A4 | (+)-ABA | - | - | - |
Data for CYP707A1, A2, and A4 are not as extensively characterized in terms of specific Km and kcat values in the readily available literature but are confirmed to be ABA 8'-hydroxylases.
Experimental Protocols
Protocol 1: In Vitro ABA 8'-Hydroxylase Enzyme Assay
This protocol describes a method for determining the kinetic parameters of ABA 8'-hydroxylases using (+)-ABA as the substrate and this compound as an internal standard for product quantification by LC-MS/MS.
Experimental Workflow
Materials:
-
Recombinant ABA 8'-hydroxylase (e.g., from insect cell or yeast expression systems)
-
(+)-Abscisic Acid (substrate)
-
This compound (internal standard)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Methanol
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (+)-ABA in methanol.
-
Prepare a stock solution of this compound in methanol.
-
Prepare a fresh solution of NADPH in buffer.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Recombinant ABA 8'-hydroxylase
-
NADPH (1 mM)
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 25°C) for 5 minutes.
-
Initiate the reaction by adding varying concentrations of (+)-ABA. The final reaction volume should be consistent.
-
Incubate for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of acidified methanol (e.g., 1% formic acid).
-
-
Sample Preparation for LC-MS/MS:
-
Add a known amount of this compound internal standard to each reaction tube.
-
Centrifuge the samples to pellet the precipitated protein.
-
Activate an SPE cartridge with methanol, followed by equilibration with water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts and other polar compounds.
-
Elute the ABA and its hydroxylated metabolites with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Separate the analytes using a C18 reverse-phase HPLC column with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the parent and product ions of 8'-hydroxy ABA and the internal standard (this compound) using Multiple Reaction Monitoring (MRM) mode on a tandem mass spectrometer.
-
-
Data Analysis:
-
Calculate the concentration of the product (8'-hydroxy ABA) in each sample based on the peak area ratio of the analyte to the internal standard and a standard curve.
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Conclusion
This compound serves as an indispensable tool for the accurate investigation of ABA 8'-hydroxylase kinetics. Its use as an internal standard in LC-MS/MS-based assays allows for precise quantification of enzymatic activity, which is fundamental for understanding the regulation of ABA metabolism in plants. This knowledge is critical for researchers in academia and industry who are aiming to develop novel strategies for crop improvement and the design of new plant growth regulators. The protocols and data presented herein provide a solid foundation for the application of this compound in this important area of plant science and agricultural research.
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. Effect of the minor ABA metabolite 7'-hydroxy-ABA on Arabidopsis ABA 8'-hydroxylase CYP707A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arabidopsis CYP707As encode (+)-abscisic acid 8'-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mass Spectrometry Analysis of 7'-Hydroxy ABA-d2
Welcome to the technical support center for the mass spectrometric analysis of 7'-Hydroxy ABA-d2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the signal intensity of this compound in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Issue: Low or No Signal Intensity for this compound
A weak or absent signal for your internal standard can compromise the accuracy and reliability of your quantitative analysis. Follow this step-by-step guide to diagnose and resolve the issue.
1. Verify Standard Integrity and Preparation
-
Question: Is the this compound standard correctly prepared and stored?
-
Action:
-
Confirm the concentration and solvent of your stock and working solutions.
-
Ensure the standard has not degraded. If in doubt, prepare a fresh dilution from your stock.
-
Verify that the internal standard was added to the sample at the intended concentration.
-
2. Assess LC-MS System Performance
-
Question: Is the LC-MS system functioning optimally?
-
Action:
-
Perform a system suitability test with a known standard to check the overall performance of the instrument.[1][2]
-
Infuse a solution of the this compound standard directly into the mass spectrometer to isolate the issue to either the LC or the MS.[1] A stable and strong signal during infusion suggests the problem lies with the chromatography.
-
3. Optimize Mass Spectrometry Parameters
-
Question: Are the mass spectrometer settings optimized for this compound?
-
Action:
-
Optimize the collision energy (CE) and declustering potential (DP) for your specific instrument. These parameters are critical for achieving maximum signal intensity and can vary between different mass spectrometers.[1]
4. Evaluate Chromatographic Conditions
-
Question: Is the liquid chromatography method suitable for this compound?
-
Action:
-
Check for co-elution with matrix components that could cause ion suppression. Adjust the gradient or change the column if necessary.
-
Ensure the mobile phase composition is appropriate. For ABA and its metabolites, reversed-phase chromatography with an acidic mobile phase (e.g., containing formic acid) is commonly used.
-
5. Investigate Sample Preparation and Matrix Effects
-
Question: Could the sample matrix be interfering with the signal?
-
Action:
-
Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, can be a significant issue.[4]
-
Improve sample cleanup procedures. Solid-phase extraction (SPE) is a common and effective technique for removing interfering substances from plant extracts before LC-MS/MS analysis.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are typical sources of low signal intensity in LC-MS/MS analysis?
A1: Low signal intensity can stem from several factors, including:
-
Inefficient Ionization: The analyte may not be ionizing effectively in the MS source.
-
Ion Suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte.[4]
-
Suboptimal MS Parameters: Incorrect settings for parameters like collision energy and declustering potential can lead to poor fragmentation and detection.[1]
-
Sample Preparation Issues: Incomplete extraction or insufficient cleanup can result in low analyte concentration and high matrix interference.
-
Instrument Contamination: A dirty ion source or mass spectrometer can lead to a general decrease in sensitivity.
Q2: How can I determine the optimal MRM transitions for this compound?
A2: If the exact transitions are not provided by the supplier or in the literature, you can determine them empirically:
-
Infuse a solution of the this compound standard into the mass spectrometer.
-
Perform a precursor ion scan to identify the parent ion (Q1 mass). This will be the molecular weight of this compound with a proton added or removed, depending on the ionization mode.
-
Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions (Q3 masses).
-
Select the most intense precursor-product ion pair for your primary MRM transition.
Q3: What are some general tips for improving signal intensity for ABA and its metabolites?
A3:
-
Optimize the ESI Source: Adjust the nebulizer gas pressure, drying gas flow and temperature, and capillary voltage to achieve a stable and efficient spray.
-
Mobile Phase Additives: The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve the ionization of ABA and its metabolites in positive ion mode.
-
Column Choice: A high-efficiency, reversed-phase C18 column is often a good choice for the separation of these compounds.
-
Sample Concentration: If possible, concentrate your sample extract to increase the amount of analyte injected onto the column.
Experimental Protocols
Protocol 1: Sample Preparation from Plant Tissue
This protocol is a general guideline for the extraction of ABA and its metabolites, including 7'-Hydroxy ABA, from plant tissue.
-
Homogenization: Freeze the plant tissue sample (e.g., leaves, seeds) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction:
-
To approximately 100 mg of the powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., methanol:water:acetic acid, 80:19:1, v/v/v).
-
Add the this compound internal standard to the extraction solvent to your desired final concentration.
-
Vortex the mixture thoroughly and incubate at 4°C for 1 hour with gentle shaking.
-
-
Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid-Phase Extraction (SPE) Cleanup (Recommended):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., water) to remove polar interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| LC Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm | High-efficiency columns provide better separation. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier aids in protonation for positive ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column dimensions. |
| Injection Volume | 1 - 10 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | To be optimized based on analyte response. |
| Declustering Potential (DP) | Instrument and compound specific | Requires optimization for maximum signal. |
| Collision Energy (CE) | Instrument and compound specific | Requires optimization for optimal fragmentation. |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: LC-MS/MS method development workflow.
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Profiling ABA metabolites in Nicotiana tabacum L. leaves by ultra-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 7'-hydroxy ABA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of 7'-hydroxy abscisic acid (7'-hydroxy ABA) using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 7'-hydroxy ABA quantification?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as 7'-hydroxy ABA, by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1] In complex biological samples, these effects can compromise the accuracy, precision, and sensitivity of your analysis.
Q2: Is 7'-hydroxy ABA particularly susceptible to matrix effects?
A2: Research suggests that 7'-hydroxy ABA may be less prone to significant matrix effects compared to other ABA metabolites like phaseic acid (PA), dihydrophaseic acid (DPA), and ABA-glucosyl ester (ABA-GE). One study on Bauhinia variegata leaves found negligible matrix effects for 7'-hydroxy ABA.[2][3] However, it is crucial to note that matrix effects are highly dependent on the specific plant tissue and the complexity of the sample. Therefore, it is always recommended to evaluate for potential matrix effects during method development.
Q3: What are the primary strategies to overcome matrix effects in 7'-hydroxy ABA analysis?
A3: The most effective strategies include:
-
Stable Isotope-Labeled Internal Standards: Using a deuterated internal standard of 7'-hydroxy ABA is the most reliable method to compensate for matrix effects and variability in sample preparation and instrument response.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help to compensate for matrix effects.[2][3]
-
Effective Sample Cleanup: Utilizing techniques like solid-phase extraction (SPE) can remove interfering compounds from the sample extract, thereby reducing matrix effects.
-
Chromatographic Separation: Optimizing the LC method to separate 7'-hydroxy ABA from co-eluting matrix components can minimize ion suppression or enhancement.
Q4: When should I use a matrix-matched calibration curve?
A4: It is best practice to use a matrix-matched calibration curve, especially when a stable isotope-labeled internal standard for 7'-hydroxy ABA is not available. Even with an internal standard, a matrix-matched calibration can provide an extra layer of confidence in the accuracy of your results, particularly when analyzing a new or complex matrix. One study strongly recommends the use of a calibration curve constructed with a matrix extract for the reliable quantification of ABA and its metabolites.[2]
Troubleshooting Guides
Problem 1: Poor peak shape (tailing, fronting, or splitting) for 7'-hydroxy ABA.
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample extract and re-inject. |
| Inappropriate Injection Solvent | Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination | Wash the column with a strong solvent or replace the column if necessary. |
| Co-eluting Interferences | Optimize the chromatographic gradient to better separate the analyte from interfering compounds. |
Problem 2: High variability in quantitative results between replicate injections.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure thorough homogenization of the sample matrix before extraction. Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE). |
| Instrument Instability | Check for fluctuations in spray stability, temperature, and gas flows in the mass spectrometer. |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash method. |
| Inconsistent Sample Preparation | Review the sample preparation protocol for any steps that could introduce variability. The use of a deuterated internal standard is highly recommended to correct for such variations. |
Problem 3: Low signal intensity or complete signal loss (ion suppression) for 7'-hydroxy ABA.
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components.[1] |
| Implement a more effective sample cleanup method, such as solid-phase extraction (SPE), to remove phospholipids and other interfering substances. | |
| Modify the chromatographic method to separate 7'-hydroxy ABA from the region of ion suppression. A post-column infusion experiment can help identify these regions. | |
| Suboptimal MS Source Conditions | Optimize source parameters such as spray voltage, gas flows, and temperature for 7'-hydroxy ABA. |
| Incorrect Mobile Phase pH | Ensure the mobile phase pH is appropriate for the ionization of 7'-hydroxy ABA (typically acidic for negative ion mode). |
Data Presentation
Table 1: Matrix Effect of ABA and its Metabolites in Bauhinia variegata Leaf Extracts
| Compound | Matrix Effect (%) |
| Abscisic Acid (ABA) | 6.6 |
| 7'-hydroxy ABA (7'OHABA) | Negligible |
| Phaseic Acid (PA) | 27 |
| Dihydrophaseic Acid (DPA) | 29 |
| ABA-glucosyl ester (ABA-GE) | 63 |
Data adapted from Silva et al. (2012).[3] A matrix effect of <10% is generally considered negligible.
Experimental Protocols
Protocol 1: Extraction of 7'-hydroxy ABA from Plant Tissue
This protocol is a general guideline and may need to be optimized for specific plant tissues.
-
Sample Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
Extraction:
-
To the powdered tissue, add 1 mL of pre-chilled extraction solvent (e.g., acetone:water:acetic acid, 80:19:1, v/v/v).
-
Add a known amount of deuterated 7'-hydroxy ABA internal standard.
-
Vortex thoroughly for 1 minute.
-
Sonicate for 10 minutes in an ice bath.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Solvent Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol:water, 50:50, v/v).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the reconstituted plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the 7'-hydroxy ABA and other less polar compounds with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: Experimental workflow for 7'-hydroxy ABA quantification.
Caption: Decision tree for troubleshooting inaccurate quantification.
References
7'-Hydroxy ABA-d2 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 7'-Hydroxy ABA-d2, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
Q2: How should I store solutions of this compound?
Stock solutions of this compound should be prepared in a suitable organic solvent, such as ethanol or DMSO, and stored at -20°C. It is advisable to prepare fresh aqueous solutions for immediate use. For instance, aqueous solutions of the parent compound, (+)-Abscisic Acid, are not recommended to be stored for more than one day[1][2]. Stock solutions of (+)-Abscisic Acid in organic solvents are reported to be stable for up to 3 months when stored at -20°C. To minimize degradation, it is best to aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
Yes, like many phytohormones, this compound is likely sensitive to light. It is crucial to protect both the solid compound and its solutions from light exposure to prevent photodegradation. Use amber vials or wrap containers in aluminum foil and store them in the dark.
Q4: How does deuteration affect the stability of this compound?
Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can enhance the metabolic stability of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the molecule more resistant to enzymatic oxidation[3]. This suggests that this compound may exhibit greater stability in biological systems compared to its non-deuterated counterpart.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Always store stock solutions at -20°C or lower, protected from light. |
| Improper storage of working solutions. | Prepare aqueous working solutions fresh before each experiment. Avoid storing aqueous solutions for extended periods. | |
| Low analytical signal (e.g., in LC-MS/MS) | Adsorption of the compound to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Degradation during sample preparation. | Keep samples on ice or at 4°C during extraction and processing. Minimize exposure to light. | |
| Unexpected peaks in chromatogram | Presence of degradation products. | Review storage conditions and handling procedures. Confirm the identity of the peak using a high-resolution mass spectrometer if available. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a blank sample to check for contamination. |
Experimental Protocols
Protocol for Preparation and Storage of Stock Solutions
-
Solvent Selection: Use a high-purity, anhydrous organic solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a sterile environment.
-
Dissolve the solid in the chosen solvent to the desired concentration.
-
Vortex briefly to ensure complete dissolution.
-
-
Storage:
-
Dispense the stock solution into small-volume, amber glass or polypropylene aliquots.
-
Store the aliquots at -20°C or below.
-
For use, thaw one aliquot and keep it on ice. Avoid repeated freeze-thaw cycles of the same aliquot.
-
Stability and Storage Summary
| Form | Recommended Storage Temperature | Recommended Container | Light Protection | Notes |
| Solid | -20°C | Tightly sealed, airtight vial | Amber vial or stored in the dark | Long-term storage. |
| Organic Stock Solution | -20°C | Tightly sealed, amber glass or polypropylene vial | Amber vial or stored in the dark | Stable for up to 3 months. Aliquot to avoid contamination and freeze-thaw cycles. |
| Aqueous Working Solution | 2-8°C | Glass or polypropylene tube | Protect from light | Prepare fresh for each experiment. Not recommended for storage longer than 24 hours[1][2]. |
Logical Workflow for Troubleshooting Stability Issues
References
Technical Support Center: Troubleshooting Chromatographic Issues for 7'-hydroxy ABA
Welcome to the technical support center for the analysis of 7'-hydroxy abscisic acid (7'-hydroxy ABA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis of this metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter with poor peak shape for 7'-hydroxy ABA.
Q1: My 7'-hydroxy ABA peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can be caused by several factors related to the analyte, mobile phase, or column.
-
Secondary Interactions: 7'-hydroxy ABA, like its parent compound abscisic acid, is an acidic compound containing a carboxylic acid group.[1] This functional group can interact with active sites on the column's stationary phase, such as residual silanols on silica-based C18 columns, leading to tailing.
-
Solution:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of the carboxylic acid group, reducing its interaction with the stationary phase. A mobile phase pH of around 3.0 is often effective for acidic compounds.[2] The use of acidic modifiers like formic acid or acetic acid in the mobile phase can help achieve and maintain a low pH.[3][4]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize the number of free silanol groups available for secondary interactions.
-
Add an Ion-Pairing Reagent: While less common for this type of analysis, a suitable ion-pairing reagent can be added to the mobile phase to mask the charged analyte and improve peak shape.
-
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample band, and degradation of the stationary phase can expose active sites, both leading to tailing.
-
Solution:
-
Use a guard column to protect the analytical column from contaminants.
-
Implement a proper sample clean-up procedure, such as solid-phase extraction (SPE), to remove matrix components before injection.[6]
-
Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Q2: I am observing peak fronting for my 7'-hydroxy ABA peak. What could be the cause?
A2: Peak fronting, where the front half of the peak is broader than the back half, is less common than tailing but can still occur.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted, fronting peak.[7][8]
-
Column Overload (Volume or Mass): Injecting a large volume of sample or a highly concentrated sample can lead to fronting.[5][10]
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Collapse: A void at the head of the column, which can be caused by high pressure or harsh mobile phase conditions (e.g., high pH), can lead to peak fronting.[8][10]
-
Solution: If a void has formed, the column usually needs to be replaced. To prevent this, operate the column within its recommended pressure and pH limits.
-
Q3: My 7'-hydroxy ABA peak is split or shows a shoulder. What should I do?
A3: Split peaks can be frustrating and can arise from issues at the injector, in the column, or due to the sample itself.
-
Partially Blocked Frit or Column Inlet: A blockage can cause the sample to enter the column through multiple paths, resulting in a split peak.[11][12]
-
Solution: Reverse-flush the column to try and dislodge the blockage. If this doesn't work, the frit or the entire column may need to be replaced. Using an in-line filter can help prevent this issue.
-
-
Column Void: A void at the column inlet can also cause peak splitting for the same reason as a partial blockage.[12]
-
Solution: Replace the column.
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[13]
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase. Ideally, dissolve your sample in the mobile phase itself.
-
-
Co-elution: A closely eluting impurity can appear as a shoulder on the main peak.
-
Solution: Adjust the mobile phase composition or gradient to improve the resolution between the two peaks.
-
Q4: The peak for 7'-hydroxy ABA is broader than expected. How can I improve it?
A4: Broad peaks can compromise resolution and sensitivity.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Slow Gradient Elution: If using a gradient, a shallow gradient may lead to broader peaks.
-
Solution: Increase the gradient slope to sharpen the peaks.
-
-
Column Degradation: An old or degraded column will lose efficiency, resulting in broader peaks.
-
Solution: Replace the column.
-
-
Improper Flow Rate: A flow rate that is too high or too low can lead to peak broadening.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and their impact on the analysis of abscisic acid and its metabolites, which can be extrapolated to 7'-hydroxy ABA.
Table 1: Mobile Phase Composition and its Effect on Retention and Peak Shape
| Mobile Phase A | Mobile Phase B | Gradient Profile | Effect on 7'-hydroxy ABA (and related compounds) | Reference |
| Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | Gradient elution | Good peak shape and retention for acidic compounds like ABA and its metabolites. | [14] |
| Water with 4.5% Acetic Acid | Methanol | Gradient elution | Improved separation of ABA and its isomers.[3] | [3] |
| 0.1% Phosphoric Acid in Water | Acetonitrile | Gradient elution | Effective for the separation of ABA in plant extracts.[15] | [15] |
Table 2: Influence of HPLC/UHPLC Parameters on Analysis
| Parameter | Condition | Expected Impact on 7'-hydroxy ABA Peak Shape | Reference |
| Column Temperature | 35 - 50 °C | Increasing temperature can sometimes improve peak shape and reduce retention time.[3] | [3] |
| Flow Rate | 0.8 - 1.7 mL/min | Higher flow rates can lead to sharper but less resolved peaks. Optimization is key.[3] | [3] |
| Injection Volume | 5 - 20 µL | Larger injection volumes, especially with a strong sample solvent, can cause peak fronting or broadening.[7][16] | [7][16] |
Experimental Protocols
Below is a general experimental protocol for the extraction and analysis of 7'-hydroxy ABA from plant tissues, based on methods described in the literature for abscisic acid and its metabolites.
1. Sample Preparation and Extraction
-
Homogenization: Freeze approximately 1g of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[15]
-
Extraction: Transfer the powdered tissue to a centrifuge tube and add 8 mL of an extraction solvent (e.g., methanol:water:formic acid, 15:4:1, v/v/v).[6] Vortex thoroughly and incubate at 4°C for at least 12 hours in the dark.
-
Centrifugation: Centrifuge the extract at 12,000 x g for 20 minutes at 4°C.[3]
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 1 mL) of the initial mobile phase.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the reconstituted extract onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elution: Elute the 7'-hydroxy ABA and other less polar compounds with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.
3. HPLC-MS/MS Analysis
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for 7'-hydroxy ABA.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for 7'-hydroxy ABA.
Caption: Troubleshooting workflow for poor chromatographic peak shape of 7'-hydroxy ABA.
References
- 1. 7'-Hydroxyabscisic acid | C15H20O5 | CID 15694667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. mdpi.com [mdpi.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. Pre-treatment Methods for Plant Hormone Samples - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. restek.com [restek.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. phenomenex.blog [phenomenex.blog]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. thescipub.com [thescipub.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Optimizing ABA Metabolite Extraction from Plant Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of abscisic acid (ABA) and its metabolites from plant samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of ABA and its metabolites.
| Question/Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or no recovery of ABA/metabolites | 1. Inefficient cell lysis: Plant cell walls were not sufficiently disrupted. 2. Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for the target metabolites. 3. Degradation of ABA: ABA is sensitive to light and high temperatures.[1] 4. Suboptimal pH: The pH of the extraction buffer can affect the charge state and solubility of ABA. 5. Loss during purification: Analytes may be lost during solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps. | 1. Improve homogenization: Ensure tissue is flash-frozen in liquid nitrogen and ground to a fine powder.[1] For seed samples, use bead beating for thorough disruption.[2][3] 2. Solvent optimization: Test different solvent systems. A common starting point is 80% methanol or a mixture of isopropanol, water, and acetic acid. Refer to the data table below for solvent comparisons. 3. Maintain cold chain and darkness: Keep samples on ice and protected from light throughout the extraction process.[1] 4. Adjust pH: Acidifying the extraction solvent (e.g., with 1% acetic acid) can improve the recovery of acidic hormones like ABA. 5. Optimize purification: Ensure SPE cartridges are conditioned properly and that the elution solvent is appropriate for the target analytes. For LLE, be mindful of phase separation and potential for emulsion formation. |
| High variability between replicates | 1. Inhomogeneous sample: The plant material was not uniformly ground, or the distribution of metabolites is not even throughout the tissue. 2. Inconsistent sample handling: Variations in extraction time, temperature, or solvent volumes between samples. 3. Pipetting errors: Inaccurate dispensing of solvents or standards. | 1. Ensure uniform sample preparation: Pool and thoroughly mix the ground plant powder before weighing aliquots for extraction. 2. Standardize the protocol: Use a consistent and well-documented protocol for all samples. Timed incubations and precise temperature control are crucial. 3. Use calibrated pipettes: Regularly check the calibration of your pipettes to ensure accuracy. |
| Presence of interfering peaks in chromatogram (LC-MS/MS analysis) | 1. Matrix effects: Co-eluting compounds from the plant matrix can suppress or enhance the ionization of the target analytes. 2. Insufficient sample cleanup: The purification step did not adequately remove interfering substances like pigments and lipids. | 1. Improve chromatographic separation: Optimize the LC gradient to better separate the analytes from interfering compounds. 2. Enhance sample purification: Incorporate a solid-phase extraction (SPE) step or a liquid-liquid extraction (LLE) to remove interfering matrix components. C18-based SPE is commonly used for this purpose. 3. Use an internal standard: A stable isotope-labeled internal standard (e.g., d6-ABA) can help to correct for matrix effects and variations in extraction recovery.[2][3] |
| Sample loss during solvent evaporation | 1. Over-drying the sample: Evaporating the solvent to complete dryness can lead to the loss of volatile or unstable compounds. 2. High evaporation temperature: Excessive heat can cause degradation of ABA and its metabolites. | 1. Avoid complete dryness: Concentrate the sample to a small volume rather than complete dryness, if possible. 2. Use gentle evaporation conditions: Utilize a vacuum centrifuge or a stream of nitrogen at a low temperature to evaporate the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting ABA and its metabolites?
A1: The optimal solvent can depend on the specific plant tissue and the target metabolites. However, aqueous mixtures of methanol or isopropanol are commonly used with high efficiency.[4] For instance, a mixture of isopropanol, water, and acetic acid has been shown to yield high amounts of ABA from Arabidopsis leaves.[4] For a detailed comparison, refer to the data table below.
Q2: How much starting material do I need for ABA extraction?
A2: The amount of starting material can range from 50 mg to 200 mg of fresh weight, depending on the expected concentration of ABA in the tissue and the sensitivity of your analytical method.[1] For tissues with low ABA content, a larger starting amount may be necessary.
Q3: Is an internal standard necessary for accurate quantification?
A3: Yes, using a stable isotope-labeled internal standard, such as d6-ABA, is highly recommended for accurate quantification.[2][3] An internal standard helps to correct for sample loss during preparation and for matrix effects during LC-MS/MS analysis.
Q4: Can I store my plant samples before extraction?
A4: Yes, but it is crucial to immediately freeze the samples in liquid nitrogen after harvesting and store them at -80°C to prevent the degradation of ABA and its metabolites.
Q5: What are the key differences between solid-phase extraction (SPE) and liquid-liquid extraction (LLE) for sample cleanup?
A5: SPE uses a solid sorbent to selectively retain the analytes of interest while interfering compounds are washed away. LLE separates compounds based on their differential solubility in two immiscible liquid phases. SPE is often considered more efficient and reproducible than LLE.
Data Presentation
Comparison of Extraction Solvent Efficiency for ABA
The following table summarizes the concentration of ABA extracted from Arabidopsis thaliana rosette leaves using different solvent systems.
| Extraction Solvent | ABA Concentration (ng/g FW) |
| 100% Isopropanol | ~18 |
| 100% Methanol | ~15 |
| 75:25 Isopropanol:Water | ~20 |
| 75:25 Methanol:Water | ~17 |
| 75:24:1 Isopropanol:Water:Acetic Acid | ~25 |
| 75:24:1 Methanol:Water:Acetic Acid | ~18 |
| 99:1 Isopropanol:Acetic Acid | ~22 |
| 99:1 Methanol:Acetic Acid | ~16 |
Data is estimated from a graphical representation in the cited source and is intended for comparative purposes.[4]
Experimental Protocols
Protocol 1: ABA Extraction from Plant Leaves
This protocol is adapted from methodologies used for Arabidopsis leaves.[1][4]
-
Sample Collection and Preparation:
-
Harvest approximately 100-200 mg of fresh leaf tissue.
-
Immediately freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction buffer (e.g., 75:24:1 isopropanol:water:acetic acid).[4]
-
Add a stable isotope-labeled internal standard (e.g., d6-ABA).
-
Vortex thoroughly and incubate on a shaker for 1-2 hours at 4°C in the dark.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a vacuum centrifuge or a gentle stream of nitrogen until a small volume remains.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile and water).
-
Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
-
Protocol 2: ABA Extraction from Plant Seeds
This protocol is based on a method for extracting ABA from seeds.[2][3]
-
Sample Preparation:
-
Extraction:
-
Centrifugation and Re-extraction:
-
Evaporation and Reconstitution:
-
Filtration and Analysis:
Mandatory Visualization
Caption: General experimental workflow for ABA metabolite extraction.
Caption: Core ABA signaling pathway in plants.
References
Calibration curve problems with 7'-Hydroxy ABA-d2 standard
Technical Support Center: 7'-Hydroxy ABA-d2 Standard
Welcome to the technical support center for this compound internal standard. This guide provides troubleshooting information and answers to frequently asked questions to help you resolve common issues with calibration curves during LC-MS/MS analysis of abscisic acid (ABA) and its metabolites.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my calibration curve for 7'-Hydroxy ABA non-linear, showing a plateau at high concentrations?
Answer:
This is a common issue in LC-MS/MS analysis and is often caused by saturation effects. When the concentration of the analyte is too high, the instrument's response may no longer be proportional.
Troubleshooting Guide:
-
Check for Detector Saturation: The most frequent cause of non-linearity at high concentrations is the mass spectrometer's detector reaching its maximum signal capacity.[1]
-
Solution: Reduce the signal intensity. You can achieve this by:
-
Diluting your higher concentration standards.
-
Decreasing the injection volume.
-
Selecting a less abundant precursor-to-product ion transition (MRM transition) for quantification.[1]
-
Reducing the detector gain or dwell time if your instrument software allows.
-
-
-
Investigate Ion Source Saturation: The electrospray ionization (ESI) source can also become saturated at high analyte concentrations, leading to inefficient ionization and a plateauing signal.
-
Solution: Similar to detector saturation, dilute the standards to bring them into a concentration range where ionization is more efficient.
-
-
Use a Different Regression Model: If mild non-linearity persists, a linear model may not be appropriate.
-
Solution: Employ a quadratic (second-order polynomial) regression model with a weighting factor (commonly 1/x or 1/x²).[1][2] This can often provide a better fit for the data over a wider concentration range. However, it's crucial to use a sufficient number of calibration points (minimum of 5-6) to accurately define the curve.[2]
-
Question 2: My calibration curve has poor linearity (low R² value) and high variability at low concentrations. What are the potential causes?
Answer:
Poor performance at the lower end of the calibration curve often points to issues with background noise, matrix effects, or inconsistent sample preparation. For deuterated internal standards, specific behaviors can also contribute to this problem.
Troubleshooting Guide:
-
Assess Matrix Effects: Co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites from plant extracts) can interfere with the ionization of your analyte and internal standard, a phenomenon known as ion suppression or enhancement.[3][4][5] This effect can be inconsistent at low concentrations.
-
Solution:
-
Improve Sample Cleanup: Implement or optimize a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.[6]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is free of the target analyte. This ensures that the standards and the samples experience similar matrix effects.[7]
-
Standard Addition Method: For complex matrices where a blank is unavailable, use the standard addition method. This involves adding known amounts of the standard to aliquots of the actual sample.[5][8]
-
-
-
Evaluate Internal Standard (IS) Performance: While this compound is a stable isotope-labeled standard, it may not perfectly co-elute with the native analyte, leading to differential matrix effects.[3]
-
Solution: Check the peak shapes and retention times for both the analyte (7'-Hydroxy ABA) and the IS (this compound). If they are significantly different, chromatographic optimization is needed. Adjust the mobile phase gradient or change the HPLC column to ensure co-elution.
-
-
Check for Deuterium Exchange: Although less common for this specific standard, deuterated compounds can sometimes exchange deuterium atoms with protons from the solvent, especially under acidic or basic conditions.[9][10] This would alter the mass of the IS and lead to inaccurate quantification.
-
Solution: Review your sample preparation and mobile phase pH. Avoid prolonged storage in highly acidic or basic solutions.[9]
-
Question 3: The response ratio (Analyte Peak Area / IS Peak Area) is inconsistent across replicates. What should I check?
Answer:
Inconsistent response ratios typically indicate problems with sample preparation, injection precision, or the stability of the analyte or internal standard.
Troubleshooting Guide:
-
Verify Standard Preparation: Inaccurate pipetting or serial dilutions are common sources of error.
-
Solution: Carefully reprepare the calibration standards using calibrated pipettes. Prepare fresh stock solutions and perform serial dilutions meticulously.
-
-
Examine Autosampler Performance: Issues with the LC autosampler can lead to variable injection volumes.
-
Solution: Run a series of replicate injections of the same standard. If the raw peak areas for both the analyte and the IS show high variability, this points to an injection problem. Clean the injection port and syringe, and check for air bubbles in the sample loop.
-
-
Assess Analyte/IS Stability: Abscisic acid and its metabolites can be sensitive to light and temperature.
-
Solution: Ensure standards and samples are stored properly (e.g., at -20°C or below) and protected from light. Avoid leaving samples in the autosampler for extended periods, especially if it is not temperature-controlled.
-
Data Presentation
For a reliable calibration curve, the response factor (Area Ratio / Concentration) should be consistent across the linear range. A significant drift indicates a problem.
Table 1: Example of a Good vs. Problematic Calibration Curve
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Response Factor (Area Ratio/Conc) |
| Good Curve Data | ||||
| 1 | 5,100 | 100,500 | 0.051 | 0.051 |
| 5 | 26,000 | 102,000 | 0.255 | 0.051 |
| 20 | 101,000 | 101,000 | 1.000 | 0.050 |
| 50 | 254,000 | 101,500 | 2.502 | 0.050 |
| 100 | 508,000 | 100,800 | 5.040 | 0.050 |
| Problematic Curve Data (High-End Saturation) | ||||
| 1 | 5,150 | 101,000 | 0.051 | 0.051 |
| 5 | 25,800 | 100,500 | 0.257 | 0.051 |
| 20 | 102,000 | 101,200 | 1.008 | 0.050 |
| 50 | 240,000 | 100,900 | 2.379 | 0.048 |
| 100 | 355,000 | 101,100 | 3.511 | 0.035 |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a set of calibration standards for 7'-Hydroxy ABA using this compound as an internal standard.
-
Prepare Stock Solutions:
-
Accurately weigh approximately 1 mg of 7'-Hydroxy ABA standard and 1 mg of this compound standard.
-
Dissolve each in 1 mL of HPLC-grade methanol to create 1 mg/mL primary stock solutions. Store at -20°C.
-
-
Prepare Working Solutions:
-
Create a 1 µg/mL intermediate stock solution of 7'-Hydroxy ABA by diluting the primary stock.
-
Create a 100 ng/mL working internal standard (IS) solution of this compound.
-
-
Prepare Calibration Curve Points:
-
Label a series of vials for each calibration point (e.g., 1, 5, 20, 50, 100 ng/mL).
-
Perform serial dilutions from the 1 µg/mL intermediate stock to create the calibration standards.
-
To each vial, add a fixed amount of the 100 ng/mL IS solution to ensure the final concentration of the IS is the same in all standards and samples (e.g., 10 ng/mL).
-
Add the appropriate diluent (e.g., methanol or blank matrix extract) to reach the final volume.
-
Protocol 2: Generic LC-MS/MS Conditions for ABA Metabolites
These are starting conditions and should be optimized for your specific instrument and application.[6][11]
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5-10% B, ramp up to 95% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode.
-
MS Analysis: Multiple Reaction Monitoring (MRM).
-
Example Transitions (should be optimized):
-
7'-Hydroxy ABA: Precursor Q1 [M-H]⁻ → Product Q3
-
This compound: Precursor Q1 [M-H]⁻ → Product Q3
-
-
Visualizations
Logical & Experimental Workflows
Caption: Workflow for preparing calibration curve standards.
Caption: Decision tree for troubleshooting calibration curve issues.
Caption: The role of an internal standard in quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myadlm.org [myadlm.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Characteristics of HPLC Columns and Mass Spectra of LC-MS for Phytohormone Analysis | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]
Reducing background noise in 7'-hydroxy ABA LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in 7'-hydroxy abscisic acid (ABA) LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in my 7'-hydroxy ABA LC-MS analysis?
High background noise in LC-MS analysis can originate from various sources, significantly impacting the sensitivity and accuracy of your results.[1] Common culprits include:
-
Mobile Phase Contamination: Impurities in solvents and additives are a primary source of background noise.[2][3] Using lower-grade solvents (e.g., HPLC-grade instead of LC-MS grade) can introduce a significant number of interfering ions, especially in the low-molecular-weight range relevant for small molecule analysis.[4]
-
Sample Matrix Effects: Components of the biological matrix (e.g., salts, lipids, proteins) can co-elute with 7'-hydroxy ABA and cause ion suppression or enhancement, leading to a noisy baseline.[1][5]
-
System Contamination: Residues from previous samples, cleaning agents, or plasticizers from tubing and containers can accumulate in the LC system and ion source, contributing to background ions.[1][3][6]
-
Column Bleed: The stationary phase of the LC column can degrade over time, releasing small molecules that are detected by the mass spectrometer.
-
Ion Source Problems: An unstable spray or a contaminated ion source can lead to inconsistent ionization and increased background noise.[1]
Q2: How can I minimize noise originating from my mobile phase?
Optimizing the mobile phase is a critical step in reducing background noise.[2][4] Here are key recommendations:
-
Use High-Purity Solvents and Additives: Always use LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate).[4][7][8] These reagents are manufactured to have minimal organic and metallic contaminants.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily to prevent microbial growth and the accumulation of contaminants from the environment.[1]
-
Degas Solvents: Properly degas your mobile phase to prevent the formation of air bubbles, which can cause pressure fluctuations and baseline noise.[1]
-
Use Appropriate Additives: Volatile additives like formic acid or ammonium formate are preferable for LC-MS as they are easily removed in the ion source.[4] However, use them at the lowest effective concentration to avoid signal suppression and the formation of adducts.[1][7]
Q3: What sample preparation techniques can help reduce background noise for 7'-hydroxy ABA analysis?
Effective sample preparation is crucial for removing interfering substances from the sample matrix before LC-MS analysis.[4][9] For plant hormones like 7'-hydroxy ABA, consider the following:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. A C18-based SPE cartridge can be used to retain 7'-hydroxy ABA while washing away more polar interferences.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition 7'-hydroxy ABA into an organic solvent, leaving behind many water-soluble matrix components.[10][11]
-
Filtration: Always filter your samples through a 0.22 µm PTFE or other suitable filter before injection to remove particulate matter that can clog the system and contribute to noise.[12]
Troubleshooting Guides
Issue: High Baseline Noise Across the Entire Chromatogram
This is often indicative of a systemic issue with contamination or the mobile phase.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Mobile Phase | Prepare fresh mobile phase using LC-MS grade solvents and additives.[4][7][8] | A significant reduction in baseline noise. |
| System Contamination | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:methanol:water) to remove accumulated contaminants.[6] | A cleaner baseline after the flushing procedure. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[6] | Improved signal stability and reduced background ions. |
| Column Bleed | Condition the column according to the manufacturer's protocol. If the problem persists, replace the column. | A stable baseline, especially during gradient elution. |
Issue: Sporadic Spikes or "Noisy" Peaks
This can be caused by electrical interference, air bubbles, or issues with the autosampler.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Electrical Interference | Ensure the LC-MS is on a dedicated electrical circuit and away from other high-power instruments. | Reduction in random, sharp noise spikes. |
| Air in the System | Degas the mobile phase and purge the pumps to remove any air bubbles.[1] | A smoother, more consistent baseline. |
| Autosampler Issues | Check the syringe and injection port for leaks or blockages. Run a blank injection to see if the noise is introduced during the injection process.[6] | Clean blank injections and reproducible peak areas. |
Experimental Protocols
Protocol 1: Basic Solid-Phase Extraction (SPE) for 7'-hydroxy ABA from Plant Tissue
-
Homogenization: Homogenize 100 mg of finely ground plant tissue in 1 mL of an extraction solvent (e.g., 2-propanol:H2O:concentrated HCl; 2:1:0.002, v/v/v).[12]
-
Centrifugation: Centrifuge the homogenate at 14,000 rpm for 5 minutes and collect the supernatant.[13]
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the 7'-hydroxy ABA with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Visualizations
Below are diagrams illustrating key workflows and concepts for troubleshooting background noise in LC-MS analysis.
Caption: A logical workflow for troubleshooting high background noise.
Caption: Common sources contributing to background noise in LC-MS.
References
- 1. zefsci.com [zefsci.com]
- 2. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 3. Characteristics and origins of common chemical noise ions in negative ESI LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 6. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 7. learning.sepscience.com [learning.sepscience.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]
Technical Support Center: Method Validation for 7'-hydroxy ABA Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of 7'-hydroxy abscisic acid (7'-hydroxy ABA).
Frequently Asked Questions (FAQs)
Q1: What is 7'-hydroxy ABA and why is its quantification important?
A1: 7'-hydroxy ABA is a metabolite of abscisic acid (ABA), a key plant hormone involved in regulating various physiological processes, including stress responses.[1] Accurate quantification of 7'-hydroxy ABA is crucial for understanding ABA metabolism, transport, and its role in signaling pathways.
Q2: What is the most common analytical technique for 7'-hydroxy ABA quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of ABA and its metabolites, including 7'-hydroxy ABA, due to its high sensitivity, selectivity, and specificity.[2]
Q3: Why is an internal standard essential for accurate quantification?
A3: An internal standard, preferably a stable isotope-labeled version of the analyte (e.g., d6-7'-hydroxy ABA), is critical to correct for variations in sample extraction, purification, and instrument response. This ensures high accuracy and precision in the quantification results.
Q4: Where can I obtain analytical standards for 7'-hydroxy ABA?
A4: Analytical standards for 7'-hydroxy ABA and its deuterium-labeled internal standards are available from various chemical suppliers specializing in plant hormones and metabolites.
Troubleshooting Guides
This section provides solutions to common issues encountered during the quantification of 7'-hydroxy ABA using LC-MS/MS.
Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor peak shape (fronting, tailing, or splitting) | Inappropriate injection solvent; column overload; column contamination.[3] | Ensure the injection solvent is compatible with or weaker than the initial mobile phase. Reduce the injection volume or sample concentration. Implement a column washing step or use a guard column. |
| Poor retention of 7'-hydroxy ABA on a C18 column | High polarity of 7'-hydroxy ABA.[4] | Use a highly aqueous mobile phase at the beginning of the gradient.[3] Consider using a column designed for polar analytes, such as a polar-embedded or polar-endcapped C18 column, or explore Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6] |
| Retention time shifts | Inadequate column equilibration; changes in mobile phase composition or pH; temperature fluctuations. | Ensure sufficient column equilibration time between injections (at least 10 column volumes).[7] Prepare fresh mobile phase daily and verify the pH. Use a column oven to maintain a stable temperature. |
Mass Spectrometry Issues
| Problem | Potential Cause | Solution |
| Low signal intensity or no peak detected | Suboptimal ionization or fragmentation; ion suppression from matrix components; incorrect MS settings.[7][8] | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).[8] Improve sample cleanup to remove interfering matrix components. Verify the MRM transitions and collision energies.[7] |
| High background noise | Contaminated mobile phase, solvents, or instrument components. | Use high-purity solvents and additives.[8] Flush the LC system and clean the ion source.[7] |
| Inconsistent results | Sample degradation; variability in sample preparation. | Prepare fresh samples and standards.[7] Ensure consistent and reproducible sample handling and extraction procedures. |
Experimental Protocols
Sample Extraction and Purification
This protocol is a general guideline and may require optimization based on the specific plant matrix.
-
Homogenization: Homogenize 50-100 mg of finely ground plant tissue in 1 mL of cold extraction solvent (e.g., 80% methanol with 1% acetic acid and an antioxidant like butylated hydroxytoluene).
-
Internal Standard Spiking: Add a known amount of deuterium-labeled 7'-hydroxy ABA internal standard to the extraction mixture.
-
Extraction: Vortex the mixture and incubate at 4°C in the dark for at least 1 hour.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode or reversed-phase SPE cartridge.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the 7'-hydroxy ABA fraction with an appropriate solvent (e.g., methanol with 1% acetic acid).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Analysis
-
LC Column: A C18 column with polar modifications or a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for ABA and its metabolites.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the native 7'-hydroxy ABA and its labeled internal standard. A common transition for ABA is m/z 263.1 > 153.0; similar fragmentation patterns can be expected for 7'-hydroxy ABA and should be optimized by infusing a standard.[9]
Data Presentation: Method Validation Parameters
The following tables summarize typical acceptance criteria for the validation of an analytical method for 7'-hydroxy ABA quantification, based on ICH guidelines.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Peak Area Precision (%RSD) | ≤ 15% |
| Retention Time Precision (%RSD) | ≤ 2% |
| Signal-to-Noise Ratio (S/N) | ≥ 10 for the Lower Limit of Quantification (LLOQ) |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve | Linear over the expected concentration range |
| Residuals | Randomly distributed around the x-axis |
Table 3: Accuracy and Precision
| Parameter | Acceptance Criteria |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 4: Sensitivity and Selectivity
| Parameter | Acceptance Criteria |
| Limit of Detection (LOD) | S/N ≥ 3 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, with acceptable precision and accuracy |
| Selectivity | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
Visualizations
Caption: Experimental workflow for 7'-hydroxy ABA quantification.
Caption: Logical troubleshooting flow for analytical issues.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.cn [documents.thermofisher.cn]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support: 7'-Hydroxy Abscisic Acid (ABA) Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical challenges in measuring 7'-hydroxy ABA, with a specific focus on overcoming interference from its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of 7'-hydroxy ABA?
The main difficulty in analyzing 7'-hydroxy abscisic acid (7'-OH ABA) lies in its existence as diastereomers, primarily the (7'S) and (7'R) forms. These isomers often exhibit very similar physicochemical properties, leading to co-elution in standard chromatographic systems. This makes their individual separation, identification, and quantification challenging. Furthermore, 7'-OH ABA is a minor metabolite of ABA, meaning it is often present in low concentrations in biological matrices, requiring highly sensitive analytical methods.[1][2]
Q2: Why am I observing a single, broad, or shouldered peak for 7'-hydroxy ABA in my chromatogram?
This is a classic sign of co-elution, where two or more compounds—in this case, likely the 7'S and 7'R isomers—are not fully separated by the chromatography column.[3][4] A shouldered peak suggests partial separation, while a single broad peak indicates that the isomers are eluting at nearly the same time. This lack of resolution prevents accurate quantification of the individual isomers.
Q3: How can I confirm if co-elution of isomers is occurring?
If you are using a High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity.
-
DAD: A peak purity analysis can be performed across the peak. If the UV-Vis spectra are not identical from the upslope to the downslope of the peak, it indicates the presence of more than one compound.[4]
-
MS: Similarly, by acquiring mass spectra across the peak, you can check for any changes in the spectral pattern or ion ratios, which would suggest co-eluting compounds.[3]
Q4: What is the major catabolic pathway for ABA in plants, and where does 7'-hydroxylation fit in?
The primary and most predominant route for ABA catabolism in plants is oxidation at the 8'-position, catalyzed by ABA 8'-hydroxylase (a cytochrome P450 enzyme, CYP707A).[5][6][7] This reaction forms 8'-hydroxy ABA, which then isomerizes to phaseic acid (PA).[7][8] Hydroxylation can also occur at the 7' and 9' positions, but these are considered alternate or minor catabolic pathways.[1][9]
Troubleshooting Guide: Resolving 7'-Hydroxy ABA Isomers
Issue: Poor or No Separation of 7'-Hydroxy ABA Isomers
When encountering co-elution of 7'-OH ABA isomers, a systematic approach to method development and optimization is required.
1. Chromatographic Method Optimization
The key to separating isomers is to exploit subtle differences in their interaction with the stationary and mobile phases of your HPLC or UPLC system.
-
Solution 1: Modify the Mobile Phase Gradient. A shallower, more gradual gradient can increase the interaction time with the stationary phase and improve resolution. Start by decreasing the rate of organic solvent increase (e.g., from a 5% to a 2% increase per minute).
-
Solution 2: Change the Stationary Phase. If gradient optimization is insufficient, the column chemistry may not be suitable for the separation. Consider columns with different selectivities. Chiral stationary phases are specifically designed for separating enantiomers and diastereomers and can be highly effective.[10]
-
Solution 3: Adjust Mobile Phase pH. Since ABA and its metabolites are organic acids, altering the pH of the mobile phase can change their ionization state and, consequently, their retention and selectivity. A small adjustment (e.g., ± 0.2 pH units) can sometimes significantly impact separation.
-
Solution 4: Lower the Temperature. Running the column at a lower temperature can sometimes enhance separation by increasing analyte interaction with the stationary phase.
2. Mass Spectrometry (MS) Detection
Even with chromatographic co-elution, MS can sometimes differentiate isomers if they produce unique fragment ions.
-
Solution: Optimize MS/MS Fragmentation. Carefully examine the fragmentation patterns of your 7'-OH ABA standard. While isomers often have identical precursor ions, their product ion ratios in Multiple Reaction Monitoring (MRM) mode may differ slightly, potentially allowing for deconvolution and estimation of their relative amounts.
Summary of Troubleshooting Strategies
| Parameter | Strategy | Expected Outcome | Considerations |
| Mobile Phase | Decrease gradient slope (make it shallower) | Increased retention time and improved peak resolution. | May significantly increase total run time. |
| Adjust pH | Altered analyte ionization, potentially leading to differential retention. | Ensure pH is within the stable range for the column. | |
| Stationary Phase | Switch to a column with different chemistry (e.g., chiral column) | Exploits different interaction mechanisms to resolve isomers. | Requires purchasing a new column; method re-validation is necessary. |
| Temperature | Decrease column oven temperature | May increase analyte-stationary phase interaction, improving separation. | Can lead to broader peaks and higher backpressure. |
| MS Detection | Analyze product ion ratios in MRM | Differentiate isomers based on subtle differences in fragmentation. | Requires high-quality mass spectra and may not always be possible. |
Experimental Protocols
Protocol: General Extraction and LC-MS/MS Analysis of ABA and its Metabolites
This protocol provides a general framework. Specific parameters, especially for the LC gradient, must be optimized for your specific instrument and the resolution of 7'-OH ABA isomers.
1. Sample Preparation and Extraction a. Weigh approximately 100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of extraction solvent (e.g., 80:19:1 v/v acetone:water:acetic acid or 80% methanol).[11][12] c. Add an appropriate internal standard (e.g., deuterated ABA, D6-ABA) to correct for extraction and matrix effects. d. Vortex for 1 minute and shake at 4°C for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. g. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid). h. Centrifuge again to pellet any insoluble material before transferring to an HPLC vial.
2. LC-MS/MS Analysis a. LC System: HPLC or UPLC system. b. Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a common starting point. For isomer separation, a chiral column may be necessary. c. Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid. e. Gradient (Example):
- 0-1 min: 5% B
- 1-10 min: Linear gradient from 5% to 95% B (This is the critical step to optimize for isomer separation. A much slower gradient may be needed).
- 10-12 min: Hold at 95% B
- 12-13 min: Return to 5% B
- 13-15 min: Re-equilibration at 5% B f. Flow Rate: 0.3 mL/min. g. Injection Volume: 5-10 µL. h. MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. i. Ionization Mode: Negative ESI is typically used for ABA and its metabolites.[12] j. MRM Transitions:
- ABA: Precursor ion m/z 263 → Product ion m/z 153.[13]
- 7'-OH ABA: Precursor ion m/z 279 → Product ions (to be determined by infusion of a standard, but will be different from ABA).
- D6-ABA (Internal Standard): Precursor ion m/z 269 → Product ion m/z 159.
Visualizations
References
- 1. Formation and breakdown of ABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Abscisic acid biosynthesis and catabolism. | Semantic Scholar [semanticscholar.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. A New Abscisic Acid Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Abscisic acid: Metabolism, transport, crosstalk with other plant growth regulators, and its role in heavy metal stress mitigation [frontiersin.org]
- 10. Resolution of RS-abscisic acid and the separation of abscisic acid metabolites from plant tissue by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rapid method for analysis of abscisic acid (ABA) in crude extracts of water stressed Arabidopsis thaliana plants by liquid chromatography--mass spectrometry in tandem mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of 7'-Hydroxy ABA-d2 as an Internal Standard
This guide provides a comprehensive comparison of 7'-Hydroxy Abscisic Acid-d2 (7'-OH ABA-d2) with other commonly used internal standards for the quantitative analysis of abscisic acid (ABA) and its metabolites. The information presented is intended for researchers, scientists, and drug development professionals working in plant biology, agriculture, and related fields.
Introduction to Internal Standards in ABA Analysis
The accurate quantification of phytohormones like abscisic acid and its metabolites is crucial for understanding plant development, stress responses, and for agricultural applications. Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, and the use of stable isotope-labeled internal standards is essential for achieving high accuracy and precision. An ideal internal standard should co-elute with the analyte, have similar ionization efficiency, and a distinct mass-to-charge ratio (m/z) to allow for simultaneous detection and correction for matrix effects and variations during sample preparation and analysis.
Deuterated analogs of ABA and its metabolites are widely used as internal standards. This guide focuses on the cross-validation of 7'-OH ABA-d2 and compares its suitability with other deuterated standards.
Comparison of Deuterated Internal Standards for ABA and Metabolite Analysis
While a direct head-to-head experimental comparison of various deuterated standards is not extensively published in a single study, the following table summarizes commonly used internal standards for ABA and its key metabolites based on a review of current literature. The choice of the internal standard is critical and should ideally be a stable isotope-labeled version of the analyte of interest.
| Analyte | Commonly Used Internal Standard(s) | Rationale for Use |
| Abscisic Acid (ABA) | d6-ABA, d4-ABA, d3-ABA | These standards are structurally very similar to endogenous ABA and co-elute, providing excellent correction for extraction and matrix effects. The mass difference allows for clear distinction in MS/MS analysis. |
| 7'-Hydroxy ABA | d2-7'-Hydroxy ABA (7'-OH ABA-d2) | As the deuterated analog of the target analyte, it is the most appropriate internal standard for quantifying 7'-Hydroxy ABA. It will have nearly identical chromatographic behavior and ionization response. |
| Phaseic Acid (PA) | d2-Phaseic Acid | Similar to 7'-OH ABA-d2, this is the ideal internal standard for the quantification of phaseic acid. |
| Dihydrophaseic Acid (DPA) | d2-Dihydrophaseic Acid | The deuterated form of DPA is the preferred internal standard for its accurate quantification. |
Key takeaway: For the most accurate quantification of a specific ABA metabolite, the corresponding deuterated analog is the gold standard. Therefore, for the analysis of 7'-Hydroxy ABA, 7'-OH ABA-d2 is the most suitable internal standard.
Experimental Protocol: Quantification of 7'-Hydroxy ABA using LC-MS/MS with 7'-OH ABA-d2 Internal Standard
This protocol is a representative method synthesized from various published studies for the quantification of 7'-Hydroxy ABA in plant tissues.
1. Sample Preparation and Extraction:
-
Homogenization: Weigh 50-100 mg of frozen, ground plant tissue.
-
Extraction Solvent: Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol with 1% acetic acid).
-
Internal Standard Spiking: Add a known amount of 7'-OH ABA-d2 internal standard to each sample.
-
Extraction: Shake or vortex the samples at 4°C for 1 hour.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant. For cleaner samples, a solid-phase extraction (SPE) step can be included here.
-
Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% methanol with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 7'-Hydroxy ABA from other metabolites (e.g., 10% B to 90% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for ABA and its metabolites.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous 7'-Hydroxy ABA and the 7'-OH ABA-d2 internal standard.
3. Data Analysis and Quantification:
-
Calibration Curve: Prepare a calibration curve using a series of standard solutions containing known concentrations of 7'-Hydroxy ABA and a fixed concentration of 7'-OH ABA-d2.
-
Quantification: Determine the concentration of endogenous 7'-Hydroxy ABA in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Visualizing Key Pathways and Workflows
To aid in the understanding of ABA metabolism and the experimental process, the following diagrams have been generated.
Caption: A simplified diagram of the ABA biosynthesis and catabolism pathway.
Caption: A logical workflow for the cross-validation of internal standards.
A Comparative Analysis of Ionization Efficiency: 7'-hydroxy ABA vs. its Deuterated Form in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis using mass spectrometry, particularly in complex biological matrices, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and precise results. This guide provides a comprehensive comparison of the ionization efficiency of 7'-hydroxy abscisic acid (7'-hydroxy ABA), a key metabolite of the plant hormone abscisic acid (ABA), and its deuterated analogue (e.g., d4-7'-hydroxy ABA). While the ideal internal standard exhibits identical ionization behavior to its unlabeled counterpart, this guide delves into the theoretical assumptions, potential deviations, and the experimental protocols necessary to validate this critical parameter.
Theoretical Framework: The Ideal Internal Standard
Stable isotope-labeled internal standards, such as deuterated 7'-hydroxy ABA, are considered the gold standard for quantitative mass spectrometry for several reasons.[1] They share nearly identical physicochemical properties with the analyte of interest, including polarity, pKa, and molecular structure.[2] Consequently, they are expected to co-elute chromatographically and experience the same degree of ionization suppression or enhancement in the mass spectrometer's ion source. This co-behavior allows the ratio of the analyte signal to the internal standard signal to remain constant, even when matrix effects or variations in sample preparation and instrument response occur, thus enabling accurate quantification.[1][2]
Data Presentation: Unveiling the Nuances of Ionization Efficiency
However, the widespread and successful use of deuterated 7'-hydroxy ABA as an internal standard in numerous studies strongly implies a high degree of similarity in ionization behavior to the native compound.[3] Deviations from ideal behavior, when they occur, are typically indirect and subtle. The following table summarizes the key comparative aspects based on established principles of mass spectrometry.
| Feature | 7'-hydroxy ABA (Analyte) | Deuterated 7'-hydroxy ABA (Internal Standard) | Key Considerations for Ionization Efficiency |
| Chemical Structure | C15H20O5 | C15H(20-n)DnO5 (n=number of deuterium atoms) | The substitution of hydrogen with deuterium results in a minimal change in chemical properties. |
| Ionization Mechanism | Identical to the deuterated form (typically electrospray ionization - ESI) | Identical to the native form | Both molecules are expected to ionize via the same mechanism (e.g., protonation or deprotonation). |
| Theoretical Ionization Efficiency | Assumed to be identical to the deuterated form | Assumed to be identical to the native form | This is the fundamental assumption for the use of a stable isotope-labeled internal standard. |
| Observed Ionization Response | Can be influenced by matrix effects (suppression or enhancement) | Can also be influenced by matrix effects. Minor differences in retention time can lead to differential matrix effects.[2][4][5] | The key to accurate quantification is that both analyte and standard experience the same matrix effects. |
| Isotope Effect | Not applicable | Can lead to slight shifts in chromatographic retention time compared to the unlabeled form.[5] | This chromatographic shift, although often minimal, can be a primary cause of differing ionization responses in the presence of co-eluting matrix components.[4][5] |
Experimental Protocols: Validating Ionization Efficiency in Your Laboratory
To ensure the accuracy of quantitative data, it is crucial for researchers to experimentally verify the assumption of equal ionization efficiency between 7'-hydroxy ABA and its deuterated internal standard within the specific context of their analytical method and sample matrix. The following protocol outlines a standard approach to assess for differential matrix effects and, by extension, differences in ionization response.
Objective: To determine if the deuterated internal standard accurately compensates for matrix effects on the analyte, implying comparable ionization behavior.
Materials:
-
7'-hydroxy ABA analytical standard
-
Deuterated 7'-hydroxy ABA internal standard
-
Blank matrix (e.g., extract of the biological sample of interest that is free of the analyte)
-
Solvent for standards and sample preparation (e.g., methanol, acetonitrile)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 7'-hydroxy ABA and a separate stock solution of the deuterated internal standard in a suitable solvent.
-
From these stocks, prepare a series of working standard solutions of 7'-hydroxy ABA at various concentrations.
-
Prepare a working solution of the deuterated internal standard at a single, constant concentration that will be used for all samples.
-
-
Matrix Effect Evaluation:
-
Set 1: Standards in Solvent: Spike the 7'-hydroxy ABA working standards with the deuterated internal standard working solution.
-
Set 2: Standards in Matrix: Spike the blank matrix extract with the same concentrations of 7'-hydroxy ABA and deuterated internal standard as in Set 1.
-
Set 3: Post-Extraction Spike: Extract the blank matrix and then spike the final extract with the same concentrations of 7'-hydroxy ABA and deuterated internal standard as in Set 1.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Record the peak areas for both the native 7'-hydroxy ABA and the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the Response Ratio for each sample: Response Ratio = Peak Area of 7'-hydroxy ABA / Peak Area of Deuterated 7'-hydroxy ABA.
-
Comparison:
-
Compare the Response Ratios from Set 1 (standards in solvent) to Set 2 (standards in matrix). If the ratios are consistent across all concentration levels, it indicates that the deuterated internal standard is effectively compensating for any matrix effects.
-
The matrix effect can be quantitatively expressed as: Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100. This should be calculated for both the analyte and the internal standard. Ideally, these values should be identical.
-
Comparing Set 2 and Set 3 can help differentiate between matrix effects on ionization and losses during the extraction process.
-
-
Expected Results and Interpretation:
-
Ideal Outcome: The Response Ratios are consistent across all concentrations in both solvent and matrix, and the calculated matrix effect is the same for both the analyte and the internal standard. This confirms that the deuterated internal standard has a comparable ionization efficiency and is suitable for quantification.
-
Non-Ideal Outcome: The Response Ratios differ significantly between the solvent and matrix samples, or the calculated matrix effect is substantially different for the analyte and the internal standard. This suggests that the deuterated internal standard is not accurately tracking the behavior of the native compound, potentially due to a chromatographic isotope effect leading to differential ion suppression. In this case, further method development, such as improving chromatographic separation or sample cleanup, is necessary.
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol to assess the comparative ionization efficiency.
Caption: Workflow for evaluating the ionization efficiency of deuterated internal standards.
Conclusion
While the theoretical foundation for using deuterated 7'-hydroxy ABA as an internal standard is robust, empirical verification of its performance is paramount for ensuring data quality in quantitative mass spectrometry. The assumption of identical ionization efficiency is generally a very good one, but potential confounding factors such as chromatographic isotope effects and matrix interferences necessitate a thorough validation. The experimental protocol provided in this guide offers a systematic approach for researchers to confidently assess the suitability of their internal standard and to generate reliable and accurate quantitative data for 7'-hydroxy ABA.
References
The Analytical Edge: Unpacking the Isotope Effects of 7'-Hydroxy ABA-d2 in Quantitative Studies
For researchers, scientists, and drug development professionals engaged in the precise quantification of abscisic acid (ABA) and its metabolites, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 7'-Hydroxy Abscisic Acid-d2 (7'-Hydroxy ABA-d2) as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). We delve into the isotope effects, performance characteristics, and experimental protocols, offering supporting data to inform your analytical strategy.
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. By incorporating a known amount of an isotopically heavy analog of the analyte, variations in sample preparation, chromatographic retention, and ionization efficiency can be effectively normalized. 7'-Hydroxy ABA, a key catabolite in the ABA metabolic pathway, is often a target for quantification in plant physiology and related fields. The commercially available this compound offers a deuterated internal standard for this purpose.
Performance Comparison: this compound vs. Alternative Deuterated Standards
A critical factor in the performance of an internal standard is its ability to co-elute with the analyte and behave similarly during ionization, thus effectively compensating for matrix effects. A study on the quantification of ABA and its metabolites in Bauhinia variegata leaves reported that while some metabolites showed pronounced matrix effects even with deuterated standards, 7'-Hydroxy ABA exhibited negligible matrix effects.[1][2] This suggests that a deuterated standard like this compound is likely to provide excellent correction for matrix-induced signal suppression or enhancement for this specific analyte.
The ideal deuterated internal standard should have a sufficient mass shift to be clearly resolved from the unlabeled analyte in the mass spectrometer, while minimizing any chromatographic isotope effect that could lead to separation from the analyte during chromatography. The d2 labeling of 7'-Hydroxy ABA provides a 2 Dalton mass difference, which is readily distinguishable by modern mass spectrometers. While deuterium labeling can sometimes lead to slightly earlier elution in reverse-phase chromatography, this effect is generally minimal and can be managed with appropriate chromatographic conditions.
The following table summarizes the key performance parameters for deuterated internal standards in the context of ABA and its metabolite analysis, drawing on data from various studies.
| Internal Standard | Analyte(s) | Matrix | Key Performance Findings | Reference |
| d4-ABA | ABA | Arabidopsis thaliana seeds | Limits of detection and quantification of 1.9 and 4.7 pg, respectively. Accuracy and precision were within 15%. | [3][4] |
| d3-ABA | ABA and supplied d6-ABA | Brassica napus tissues | Successfully used for quantification with limits as low as 0.89 ng/g. | [3][4] |
| d6-ABA | ABA | Brassica napus tissues | Used in metabolic studies to trace the fate of supplied ABA. | [3][4] |
| d4-7'-Hydroxy-ABA | 7'-Hydroxy-ABA | Plant Tissues | Synthesized for use as an internal standard in hormone profiling. | [5] |
| Deuterated Standards (general) | ABA, 7'-Hydroxy-ABA, and other metabolites | Bauhinia variegata leaves | Negligible matrix effects observed for 7'-Hydroxy-ABA. Analyte recoveries from spiked samples ranged from 67% to 87%. | [1][2] |
Experimental Protocols
Below are detailed methodologies for the extraction and LC-MS/MS analysis of 7'-Hydroxy ABA, adapted from established protocols for ABA and its metabolites. The use of this compound as an internal standard is incorporated into this workflow.
Sample Preparation and Extraction
This protocol is suitable for the extraction of ABA and its metabolites from plant tissues.
Materials:
-
Plant tissue (e.g., leaves, roots, seeds)
-
Liquid nitrogen
-
Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)
-
This compound internal standard solution (concentration to be optimized based on expected analyte levels)
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.
-
Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of pre-chilled extraction solvent.
-
Add a known amount of this compound internal standard to each sample.
-
Vortex the mixture vigorously for 1 minute and then incubate at 4°C for 1 hour with occasional shaking.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
For cleaner samples, the extract can be further purified using a C18 SPE cartridge. Condition the cartridge with methanol followed by water. Load the extract and wash with a non-eluting solvent (e.g., water). Elute the analytes with a suitable solvent like methanol or acetonitrile.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
7'-Hydroxy ABA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 279.1 -> 139.1)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 281.1 -> 141.1)
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
Visualizing the Workflow and Signaling Pathway
To better illustrate the experimental process and the biological context of 7'-Hydroxy ABA, the following diagrams are provided.
Caption: Experimental workflow for 7'-Hydroxy ABA analysis.
Caption: Simplified ABA signaling pathway.
Conclusion
This compound serves as a reliable internal standard for the quantification of its unlabeled counterpart in complex biological matrices. The available evidence suggests that it can effectively compensate for matrix effects, a critical requirement for accurate analysis. While direct comparative data with other deuterated standards is limited, the general principles of isotope dilution mass spectrometry and the specific findings for 7'-Hydroxy ABA analysis support its utility. The provided experimental protocols offer a robust starting point for researchers aiming to quantify this important ABA metabolite. As with any analytical method, validation and optimization for the specific matrix and instrumentation are essential to ensure the highest quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
7'-Hydroxy ABA-d2 as a Surrogate Standard: A Comparative Guide for Researchers
For researchers engaged in drug development and scientific investigation requiring precise quantification of abscisic acid (ABA) and its metabolites, the choice of an appropriate surrogate standard is critical for ensuring analytical accuracy and precision. This guide provides a comparative overview of 7'-Hydroxy Abscisic Acid-d2 (7'-Hydroxy ABA-d2) and other commonly used deuterated standards, supported by experimental data and detailed methodologies.
Performance Comparison of Deuterated Surrogate Standards
The selection of a surrogate standard is pivotal for correcting variations during sample extraction and ionization in mass spectrometry-based analyses. Deuterated analogs of the analyte are considered the gold standard due to their similar physicochemical properties. Below is a summary of performance data for this compound and alternative standards, compiled from various validated LC-MS/MS methods.
| Surrogate Standard | Analyte(s) | Accuracy (%) | Precision (RSD%) | Recovery (%) | Citation |
| d4-7'-Hydroxy ABA | 7'-Hydroxy ABA | Data Not Available | Data Not Available | Data Not Available | [1] |
| d4-ABA | Abscisic Acid | Within ± 15% | Within 15% | Data Not Available | [2] |
| d6-ABA | Abscisic Acid | 86.4 - 101.0 | ≤7.2 | 69.3 - 82.6 | [3] |
| d3-Phaseic Acid (PA) | Phaseic Acid | Data Not Available | Data Not Available | Data Not Available | [4] |
| d3-Dihydrophaseic Acid (DPA) | Dihydrophaseic Acid | Data Not Available | Data Not Available | Data Not Available | [4] |
| d5-ABA Glucose Ester (ABA-GE) | ABA Glucose Ester | 88.6 - 90.0 | ≤4.5 | 64.8 - 91.9 | [3] |
Note: Direct comparative studies on the accuracy and precision of d4-7'-Hydroxy ABA against other standards are limited in the reviewed literature. The data presented is from individual validated methods and showcases the general performance of deuterated standards in ABA analysis. Accuracy and precision for d4-ABA were reported as being within 15% for routine quality control samples[2]. For d6-ABA and d5-ABA-GE, more specific data is available, with accuracy ranging from 86.4% to 101.0% and precision (RSD%) being equal to or less than 7.2% and 4.5% respectively[3].
Experimental Protocols
Accurate quantification of ABA and its metabolites relies on robust and validated experimental protocols. The following sections detail a general methodology for sample preparation and LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
A common procedure for extracting and purifying ABA and its metabolites from plant tissue involves the following steps:
-
Homogenization: Plant tissue is frozen in liquid nitrogen and ground to a fine powder.
-
Extraction: The powdered tissue is extracted with a solvent mixture, typically methanol/water/acetic acid. A known amount of the deuterated internal standard, such as this compound, is added to the extraction solvent.
-
Purification: The extract is clarified by centrifugation and then purified using a solid-phase extraction (SPE) cartridge, such as an Oasis HLB cartridge. This step removes interfering substances.
-
Elution and Concentration: The analytes are eluted from the SPE cartridge, and the eluate is evaporated to dryness and then reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is typically performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Separation: A C18 reversed-phase column is commonly used to separate ABA and its metabolites. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is typically employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for each analyte and its corresponding deuterated internal standard. For example, the transition for ABA might be m/z 263.1 → 153.0, while for d6-ABA it would be m/z 269.2 → 159.1[5].
Abscisic Acid Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Abscisic Acid, highlighting the formation of key metabolites.
Figure 1. Simplified metabolic pathway of Abscisic Acid (ABA).
Experimental Workflow for ABA Metabolite Quantification
The diagram below outlines a typical workflow for the quantification of ABA and its metabolites from plant tissue using a deuterated surrogate standard.
Figure 2. Workflow for ABA metabolite analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Comparative Analysis of 7'-Hydroxy Abscisic Acid (ABA) Levels in Diverse Plant Species
A comprehensive guide for researchers on the relative abundance of the ABA metabolite, 7'-hydroxy ABA, across different plant species, supported by experimental data and detailed methodologies.
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, including seed dormancy, germination, and responses to environmental stresses. The bioactivity of ABA is tightly regulated through a dynamic interplay of biosynthesis, catabolism, and transport. One of the key catabolic pathways involves the hydroxylation of the ABA molecule. While 8'-hydroxylation is the major route for ABA inactivation, hydroxylation at the 7'-methyl group, yielding 7'-hydroxy ABA (7'-OH ABA), represents a minor but physiologically relevant catabolic pathway. Understanding the differential accumulation of 7'-OH ABA across various plant species can provide valuable insights into the nuances of ABA metabolism and its role in plant-specific developmental and stress-response strategies. This guide presents a comparative analysis of 7'-hydroxy ABA levels in different plant species, supported by quantitative data and detailed experimental protocols for its measurement.
Data Presentation: Quantitative Levels of 7'-Hydroxy ABA
The following table summarizes the reported levels of 7'-hydroxy ABA in various plant species and tissues. It is important to note that the concentration of this metabolite can vary significantly depending on the plant's developmental stage, tissue type, and environmental conditions.
| Plant Species | Tissue | Condition | 7'-Hydroxy ABA Level (ng/g FW) | Reference |
| Arabidopsis thaliana | Rosette Leaves | Well-watered | ~1.5 | [1] |
| Drought-stressed | ~3.0 | [1] | ||
| Re-watered (24h) | ~2.0 | [1] | ||
| Solanum lycopersicum (Tomato) | Roots | Non-mycorrhizal | Present | [2] |
| Mycorrhizal | Present | [2] | ||
| Oryza sativa (Rice) | - | - | Data not available | - |
| Pinus contorta (Lodgepole Pine) | - | - | Data not available | - |
| Citrus unshiu (Satsuma Mandarin) | - | - | Data not available | - |
Note: "Present" indicates that the metabolite was detected, but specific quantitative data was not provided in the referenced literature. The data for Arabidopsis thaliana is estimated from graphical representation.
Experimental Protocols
The quantification of 7'-hydroxy ABA, due to its low endogenous concentrations, necessitates highly sensitive and specific analytical techniques. The most widely adopted method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of 7'-Hydroxy ABA by LC-MS/MS
This protocol provides a general framework for the extraction, purification, and quantification of 7'-hydroxy ABA from plant tissues. Optimization of specific parameters may be required for different plant materials.
1. Sample Preparation and Extraction:
-
Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.
-
To the frozen powder, add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol with 1% acetic acid and an antioxidant like butylated hydroxytoluene).
-
Include a known amount of a suitable internal standard, such as deuterated 7'-hydroxy ABA (d-7'-OH ABA), to correct for extraction losses and matrix effects.
-
Vortex the mixture vigorously and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube. The pellet can be re-extracted for improved recovery.
2. Purification (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a series of solvents to remove interfering compounds. A typical wash sequence might include water followed by a low percentage of methanol.
-
Elute the ABA and its metabolites with a higher concentration of methanol or an appropriate solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 100 µL of 10% methanol in water with 0.1% formic acid).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the compounds.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for ABA and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for 7'-hydroxy ABA and the internal standard are monitored. For 7'-OH ABA, a common transition is m/z 279 -> 153.
-
4. Quantification:
-
Generate a calibration curve using a series of standard solutions of 7'-hydroxy ABA of known concentrations.
-
Calculate the concentration of 7'-hydroxy ABA in the plant samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualization
ABA Signaling Pathway
Caption: Core ABA signaling pathway in plant cells.
Experimental Workflow for 7'-Hydroxy ABA Quantification
Caption: Workflow for 7'-OH ABA analysis.
References
Validating ABA Metabolic Pathways: A Comparative Guide to Labeled Compound Analysis
For researchers, scientists, and drug development professionals, understanding the intricacies of abscisic acid (ABA) metabolism is crucial for advancements in agriculture and medicine. This guide provides a comprehensive comparison of commonly used labeled compounds for validating ABA metabolic pathways, supported by experimental data and detailed protocols.
Introduction to ABA Metabolism
Abscisic acid is a key phytohormone that regulates various physiological processes in plants, including seed dormancy, germination, and responses to environmental stress. The concentration of ABA is tightly controlled through a balance of biosynthesis and catabolism. Validating these metabolic pathways is essential for manipulating plant growth and stress tolerance. The use of isotopically labeled compounds, in conjunction with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for precise tracing and quantification of ABA and its metabolites.
Comparison of Labeled Compounds for ABA Metabolic Analysis
The choice of labeled compound is critical for the successful validation of ABA metabolic pathways. The most commonly used isotopes are deuterium (²H or D), carbon-13 (¹³C), and oxygen-18 (¹⁸O). Each has distinct advantages and is suited for different experimental goals.
| Feature | Deuterium (²H) Labeling | Carbon-13 (¹³C) Labeling | Oxygen-18 (¹⁸O) Labeling |
| Primary Use | Quantification by stable isotope dilution assays; metabolic fate studies. | Metabolic flux analysis; pathway elucidation. | Elucidating biosynthetic pathways, particularly oxygenation steps. |
| Detection Method | LC-MS/MS | LC-MS/MS, NMR | GC-MS, LC-MS/MS |
| Typical Labeled Compounds | d₃-ABA, d₄-ABA, d₆-ABA | [¹³C]-ABA, ¹³CO₂ | ¹⁸O₂ |
| Detection & Quantification Limits | High sensitivity, with detection limits in the picogram range (e.g., 1.9 pg for d₄-ABA).[1] | Good sensitivity, suitable for flux analysis.[2] | Requires sensitive mass spectrometry to resolve isotopic enrichment. |
| Precision & Accuracy | High precision and accuracy when used as internal standards in isotope dilution assays.[3] | High precision for flux analysis when combined with detailed metabolic models.[2] | Provides qualitative and semi-quantitative data on oxygen incorporation. |
| Cost | Generally lower cost compared to ¹³C-labeled compounds. | Higher cost, especially for complex labeling patterns. | Cost of ¹⁸O₂ gas can be a significant factor. |
| Complexity of Analysis | Relatively straightforward for quantification. | Data analysis for metabolic flux can be complex, requiring specialized software.[2] | Analysis requires careful consideration of potential isotope exchange with water. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments in ABA metabolic pathway validation.
Protocol 1: Quantification of Endogenous ABA using Deuterium-Labeled Internal Standard
This protocol outlines the use of a deuterium-labeled ABA internal standard for accurate quantification of endogenous ABA in plant tissues by LC-MS/MS.
1. Sample Preparation:
- Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
- Add a known amount of deuterated ABA internal standard (e.g., d₆-ABA) to the powdered tissue.
- Extract the hormones with a suitable solvent, such as 80% methanol containing 1% acetic acid.
- Vortex the mixture and incubate at 4°C in the dark.
- Centrifuge to pellet the debris and collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
- Pass the supernatant through a C18 SPE cartridge to remove interfering compounds.
- Wash the cartridge with a non-polar solvent to remove lipids.
- Elute the ABA and its metabolites with a more polar solvent, such as methanol or acetonitrile.
- Dry the eluate under a stream of nitrogen.
3. LC-MS/MS Analysis:
- Reconstitute the dried sample in a suitable solvent for LC-MS/MS analysis.
- Inject the sample onto a reverse-phase C18 column.
- Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.
- Set the mass spectrometer to multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both endogenous ABA and the deuterated internal standard.
4. Data Analysis:
- Quantify the endogenous ABA by comparing the peak area of its specific MRM transition to the peak area of the known amount of deuterated internal standard.
Protocol 2: ¹³C-Labeling for Metabolic Flux Analysis
This protocol describes a typical workflow for using ¹³C-labeled precursors to investigate the metabolic flux through the ABA biosynthetic pathway.
1. Plant Labeling:
- Grow plants in a controlled environment.
- Introduce a ¹³C-labeled precursor, such as ¹³CO₂, into the atmosphere of a sealed growth chamber.
- Alternatively, for cell cultures, provide a ¹³C-labeled substrate like [¹³C]-glucose in the growth medium.
- Harvest plant material at different time points after the introduction of the label.
2. Metabolite Extraction:
- Immediately freeze the harvested tissue in liquid nitrogen to quench metabolic activity.
- Extract the metabolites using a cold solvent mixture, such as methanol:chloroform:water.
- Separate the polar (containing ABA and its precursors) and non-polar phases.
3. Derivatization (Optional):
- For GC-MS analysis, derivatize the polar metabolites to increase their volatility.
4. LC-MS/MS or GC-MS Analysis:
- Analyze the extracted metabolites to determine the incorporation of ¹³C into ABA and its pathway intermediates.
- For LC-MS/MS, monitor the mass shifts in the precursor and product ions corresponding to the number of incorporated ¹³C atoms.
5. Flux Analysis:
- Use the isotopic enrichment data to calculate the metabolic flux through different steps of the ABA pathway using specialized software and metabolic models.
Visualizing Metabolic Pathways and Workflows
Clear and accurate diagrams are essential for understanding complex biological processes and experimental designs.
Caption: The ABA metabolic pathway, showing key enzymes and cellular compartments.
Caption: A typical experimental workflow for ABA metabolic analysis using labeled compounds.
References
A Comparative Analysis of Abscisic Acid (ABA) Metabolites in Response to Drought Stress
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the accumulation of abscisic acid (ABA) and its key metabolites in plants subjected to drought stress. The information is compiled from various experimental studies to offer a comprehensive overview for researchers in plant biology, agriculture, and drug development.
Introduction
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a plant's response to abiotic stresses, most notably drought.[1] Under water-deficit conditions, ABA biosynthesis is significantly upregulated, leading to a cascade of physiological responses aimed at conserving water, such as stomatal closure and adjustments in root architecture.[1][2] The metabolic fate of ABA, including its catabolism and conjugation, is equally crucial in modulating the intensity and duration of the stress response. This guide focuses on the comparative changes in the levels of ABA and its primary metabolites: phaseic acid (PA), dihydrophaseic acid (DPA), and ABA-glucose ester (ABA-GE), providing a quantitative basis for understanding drought tolerance mechanisms.
Data Presentation: Quantitative Analysis of ABA Metabolites
The following table summarizes the quantitative changes in ABA and its metabolites in response to drought stress across different plant species, as reported in various studies. The data is presented to facilitate a comparative understanding of the metabolic response to water deficit.
| Plant Species | Tissue | Stress Condition | ABA Change | PA Change | DPA Change | ABA-GE Change | Reference |
| Vicia faba (Broad Bean) | Leaves | 10% FTSW¹ | ~18-fold increase | ~5-fold increase | ~3-fold increase | ~4-fold increase | [3] |
| Vicia faba (Broad Bean) | Roots | 10% FTSW¹ | ~10-fold increase | ~4-fold increase | ~2.5-fold increase | ~3-fold increase | [3] |
| Citrus (Carrizo citrange) | Leaves | Water Stress (WS) | Significant Increase | Significant Increase | Significant Increase | Significant Increase | [4] |
| Citrus (Cleopatra mandarin) | Leaves | Water Stress (WS) | Significant Increase | Significant Increase | Significant Increase | Significant Increase | [4] |
| Cistus albidus | Leaves | Water Stress (WS) | Significant Increase | Significant Increase | Significant Increase | Significant Increase | [5] |
| Oryza sativa (Rice) | Leaves | 28 days of drought | 99.4% increase | Not Reported | Not Reported | Not Reported | [6] |
¹Fraction of Transpirable Soil Water
Experimental Protocols
A comprehensive understanding of the changes in ABA metabolites relies on robust experimental procedures. Below are detailed methodologies for imposing drought stress and for the subsequent extraction and quantification of ABA and its metabolites.
Drought Stress Application
Inducing a consistent and measurable level of drought stress is critical for comparative studies. The soil pot water control method is a commonly used and effective approach.[7]
-
Plant Material and Growth Conditions: Grow plants in pots with a standardized soil mixture under controlled environmental conditions (e.g., temperature, humidity, and photoperiod).
-
Determination of Field Capacity (FC):
-
Saturate the soil in several pots with water and allow them to drain freely until no more water drips out.
-
Weigh the pots to determine the weight at 100% field capacity.
-
The weight of the dry soil and the pot should also be recorded.
-
-
Drought Treatment:
-
For the control group, maintain the soil water content at or near 100% FC by watering daily to the target weight.
-
For the drought-stressed group, withhold water until the soil moisture content reaches a predetermined level of stress (e.g., 30-40% FC). This is achieved by allowing the pots to dry down to the calculated target weight.
-
Maintain the desired stress level by watering the pots back to the target weight daily.
-
-
Sample Collection: Harvest plant tissues (e.g., leaves, roots) at specific time points during the drought treatment for metabolite analysis. Immediately freeze the samples in liquid nitrogen and store them at -80°C until extraction.
Extraction and Quantification of ABA and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying ABA and its metabolites.
-
Sample Preparation:
-
Grind the frozen plant tissue to a fine powder in liquid nitrogen.
-
Weigh approximately 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol in water with 1% acetic acid) to the tube.
-
Add internal standards (e.g., deuterated ABA, PA, DPA, and ABA-GE) to correct for extraction and analytical variability.
-
Homogenize the sample using a bead beater or a tissue lyser for 5 minutes.
-
Incubate the mixture at 4°C for 1 hour with gentle shaking.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and transfer it to a new tube.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
To remove interfering compounds, pass the supernatant through a C18 SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove lipids and other interfering substances.
-
Elute the ABA and its metabolites with a more polar solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Dry the eluate under a gentle stream of nitrogen gas and reconstitute the residue in a small volume of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to separate the target analytes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to specifically detect the parent and daughter ions of ABA, PA, DPA, and ABA-GE.
-
-
-
Quantification:
-
Create a calibration curve using a series of known concentrations of pure standards for each analyte.
-
Calculate the concentration of each metabolite in the plant samples by comparing their peak areas to the calibration curve and correcting for the recovery of the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the ABA signaling pathway and a typical experimental workflow for studying ABA metabolites in response to drought stress.
Caption: ABA signaling pathway in response to drought stress.
Caption: Experimental workflow for ABA metabolite analysis.
References
- 1. Mechanisms of Abscisic Acid-Mediated Drought Stress Responses in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current views of drought research: experimental methods, adaptation mechanisms and regulatory strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 7'-Hydroxy ABA and 8'-Hydroxy ABA Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abscisic acid (ABA) is a critical phytohormone that regulates plant growth, development, and stress responses. Its cellular concentration is tightly controlled through a dynamic balance of biosynthesis and catabolism. The oxidative hydroxylation of ABA is a key catabolic process, primarily occurring at the 8'-methyl group, with a minor pathway involving hydroxylation at the 7'-methyl group. This guide provides an objective comparison of the 7'-hydroxy ABA and 8'-hydroxy ABA metabolic pathways, supported by experimental data, to aid researchers in understanding the nuances of ABA metabolism and its potential for therapeutic and agricultural applications.
Overview of Metabolic Pathways
The catabolism of abscisic acid is crucial for modulating its physiological effects. The two primary oxidative pathways involve the hydroxylation of the 7' and 8' methyl groups of the ABA molecule.
The 8'-hydroxylation pathway is the predominant and major catabolic route for ABA in most plant tissues[1][2]. This pathway is initiated by the enzyme (+)-abscisic acid 8'-hydroxylase, a member of the cytochrome P450 monooxygenase family, specifically the CYP707A clade[1][3]. The product, 8'-hydroxy ABA, is an unstable intermediate that spontaneously and rapidly isomerizes to form phaseic acid (PA)[2]. Phaseic acid can be further metabolized to dihydrophaseic acid (DPA).
The 7'-hydroxylation pathway is considered a minor catabolic route[4]. The enzyme responsible for this hydroxylation is distinct from the ABA 8'-hydroxylases and is not yet fully characterized, though it is presumed to also be a cytochrome P450 enzyme. The product of this pathway is 7'-hydroxy ABA, which has been shown to possess some biological activity[1].
Quantitative Comparison of Metabolic Pathways
To date, comprehensive quantitative data directly comparing the flux through the 7'- and 8'-hydroxylation pathways is limited, largely due to the significantly lower abundance of 7'-hydroxy ABA. However, available data on enzyme kinetics for the major 8'-hydroxylation pathway provides a baseline for understanding its efficiency.
| Parameter | 8'-Hydroxylation Pathway | 7'-Hydroxylation Pathway | Reference(s) |
| Enzyme | (+)-Abscisic Acid 8'-Hydroxylase (CYP707A family) | Uncharacterized, presumed Cytochrome P450 | [1][4] |
| Kinetic Parameters (for CYP707A3) | K_m_ = 1.3 µM | Not determined | [3] |
| k_cat_ = 15 min-1 | Not determined | [3] | |
| Relative Abundance of Product | High (Phaseic acid is a major ABA catabolite) | Low | [1] |
| Biological Activity of Product | 8'-hydroxy ABA has some activity, but is unstable. Phaseic acid has reduced biological activity compared to ABA. | 7'-hydroxy ABA exhibits some ABA-like activity, particularly in gene induction related to lipid and storage protein accumulation. However, it is ineffective in germination inhibition. | [1] |
Signaling Pathways
The metabolic pathways of 7'-hydroxy ABA and 8'-hydroxy ABA are integral to the overall ABA signaling network. The catabolism of ABA to these hydroxylated forms reduces the pool of active ABA, thereby downregulating ABA-responsive signaling pathways.
Experimental Protocols
In Vitro Assay for ABA 8'-Hydroxylase Activity
This protocol is adapted from studies characterizing the activity of recombinant CYP707A enzymes.
a. Heterologous Expression and Microsome Preparation:
-
Clone the full-length cDNA of the desired CYP707A isoform into a suitable expression vector (e.g., pYES-DEST52 for yeast or pFastBac for insect cells).
-
Transform the expression construct into the appropriate host cells (e.g., Saccharomyces cerevisiae or Spodoptera frugiperda Sf9 insect cells).
-
Induce protein expression according to the specific vector and host system requirements.
-
Harvest the cells and prepare microsomal fractions by differential centrifugation. Resuspend the final microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 20% v/v glycerol) and store at -80°C.
b. Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM potassium phosphate buffer (pH 7.4)
-
1.5 mM NADPH
-
Microsomal protein (typically 10-50 µg)
-
(+)-ABA (substrate, concentrations can be varied for kinetic analysis, e.g., 0.1 to 10 µM)
-
-
Initiate the reaction by adding the substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of acidified ethyl acetate.
-
Extract the ABA and its metabolites by vortexing and centrifugation.
-
Collect the organic phase, evaporate to dryness under a stream of nitrogen, and resuspend the residue in a suitable solvent for LC-MS/MS analysis.
Quantification of ABA and its Metabolites by LC-MS/MS
This protocol provides a general workflow for the simultaneous quantification of ABA, 7'-hydroxy ABA, 8'-hydroxy ABA, PA, and DPA from plant tissues.
a. Sample Extraction:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
To approximately 100 mg of frozen powder, add 1 mL of extraction solvent (e.g., methanol:water:acetic acid, 80:19:1, v/v/v) containing deuterated internal standards for each analyte.
-
Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.
b. Solid-Phase Extraction (SPE) Cleanup:
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interfering compounds.
-
Elute the analytes with an appropriate solvent (e.g., methanol containing 1% formic acid).
-
Evaporate the eluate to dryness and resuspend in the initial mobile phase for LC-MS/MS analysis.
c. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a gradient elution program.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
A typical gradient might run from 5% to 95% B over 10-15 minutes.
-
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification. Specific parent-to-daughter ion transitions for each analyte and internal standard need to be optimized.
Conclusion
The 8'-hydroxylation pathway represents the primary and most efficient route for the catabolic inactivation of abscisic acid in plants. The enzymes of the CYP707A family that catalyze this reaction are well-characterized and play a pivotal role in regulating ABA homeostasis. In contrast, the 7'-hydroxylation pathway is a minor route, and the enzyme responsible remains to be definitively identified and characterized. While 7'-hydroxy ABA exhibits some biological activity, its low abundance suggests a more subtle or tissue-specific role in ABA signaling. For researchers in drug development and agriculture, targeting the ABA 8'-hydroxylases offers a more potent strategy for manipulating endogenous ABA levels to enhance stress tolerance or modulate plant growth. Further research is warranted to fully elucidate the physiological significance of the 7'-hydroxylation pathway and to identify the responsible enzyme, which may present novel targets for fine-tuning ABA responses.
References
- 1. The Arabidopsis cytochrome P450 CYP707A encodes ABA 8′-hydroxylases: key enzymes in ABA catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Abscisic Acid 8′-Hydroxylase Is a Cytochrome P450 Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis CYP707As encode (+)-abscisic acid 8'-hydroxylase, a key enzyme in the oxidative catabolism of abscisic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the minor ABA metabolite 7'-hydroxy-ABA on Arabidopsis ABA 8'-hydroxylase CYP707A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Inter-Laboratory Comparison of 7'-Hydroxy Abscisic Acid (7'-OH ABA) Measurement
Quantitative Performance of Analytical Methods
The primary analytical technique for the quantification of ABA and its metabolites, including 7'-OH ABA, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] This method offers high sensitivity and selectivity. The following table summarizes typical performance characteristics of LC-MS/MS methods for ABA and related compounds, which can be considered as benchmarks for 7'-OH ABA analysis.
Table 1: Typical Performance Characteristics of LC-MS/MS Methods for ABA and its Metabolites
| Parameter | Typical Value | Reference |
| Linearity (r²) | >0.99 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 0.22 - 1.1 µg L⁻¹ | [6] |
| Intra-day Precision (%RSD) | < 10% | [3][6] |
| Inter-day Precision (%RSD) | < 15% | [3] |
| Accuracy/Recovery | 85% - 115% | [3] |
Experimental Protocols
A standardized experimental protocol is fundamental for achieving comparable results across different laboratories. Below is a generalized protocol for the quantification of 7'-OH ABA in plant matrices using LC-MS/MS, based on established methods for ABA analysis.[4][7]
1. Sample Preparation
-
Homogenization: Weigh 50-100 mg of frozen, ground plant tissue into a 2 mL microcentrifuge tube.
-
Extraction: Add 1 mL of pre-chilled extraction solvent (e.g., 80% methanol containing an antioxidant like 0.45 mM butylated hydroxytoluene and 2.5 mM citric acid monohydrate).[7] Include an internal standard (e.g., deuterated ABA or 7'-OH ABA) to correct for extraction losses and matrix effects.[4]
-
Incubation: Vortex and incubate the mixture overnight at 4°C in the dark.[7]
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended)
For complex matrices, an SPE cleanup step can reduce interference.
-
Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the reconstituted sample onto the cartridge.
-
Washing: Wash the cartridge with a non-eluting solvent (e.g., 5% methanol) to remove polar interferences.
-
Elution: Elute 7'-OH ABA with an appropriate solvent (e.g., 80% methanol).
-
Drying and Reconstitution: Dry the eluate and reconstitute as described above.
3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small percentage of an acidifier like formic acid (e.g., 0.1%).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 30 - 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for 7'-OH ABA and the internal standard need to be determined by direct infusion of standards.
-
Visualizing Workflows
Analytical Workflow for 7'-OH ABA Measurement
The following diagram illustrates a typical workflow for the quantification of 7'-OH ABA from sample collection to data analysis.
Caption: A typical analytical workflow for 7'-OH ABA measurement.
Logical Workflow for an Inter-Laboratory Comparison Study
To formally compare the performance of 7'-OH ABA measurement across different laboratories, a structured study is essential. The diagram below outlines the key steps in such a comparison.
Caption: Logical workflow for an inter-laboratory comparison study.
By adopting standardized protocols and participating in comparison studies, the scientific community can enhance the reliability and comparability of 7'-OH ABA measurements, leading to a more robust understanding of its biological significance.
References
- 1. Abscisic Acid Structure-Activity Relationships in Barley Aleurone Layers and Protoplasts (Biological Activity of Optically Active, Oxygenated Abscisic Acid Analogs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A briefly overview of the research progress for the abscisic acid analogues [frontiersin.org]
- 3. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Measure Abscisic Acid Levels in Plants Accurately? [eureka.patsnap.com]
- 5. Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Promoted ABA Hydroxylation by Capsicum annuum CYP707As Overexpression Suppresses Pollen Maturation in Nicotiana tabacum [frontiersin.org]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling 7'-Hydroxy ABA-d2
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized compounds like 7'-Hydroxy ABA-d2. This guide provides essential safety protocols, operational plans, and disposal procedures to foster a secure research environment. By adhering to these guidelines, you can minimize risks and build a foundation of trust in your laboratory's safety culture.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a deuterated analog of a metabolite of Abscisic acid (ABA), it is crucial to follow safety measures appropriate for potent plant growth inhibitors. The toxicological properties of this specific compound have not been fully investigated, warranting a cautious approach.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory.[1][2] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
-
Eye and Face Protection: Use tightly fitting safety goggles or a face shield to protect against splashes.[3] Standard safety glasses may not provide adequate protection.
-
Body Protection: A long-sleeved laboratory coat is required.[3] For tasks with a higher risk of splashes, consider a chemical-resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[4] If a fume hood is not available, an N95 mask or a respirator rated for chemical vapors should be used, especially when handling the solid compound.[1]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated place.[4]
-
It is recommended to keep the container tightly closed and refrigerated.[5][6]
-
Protect the compound from light and consider storing it under an inert atmosphere like nitrogen or argon, as ABA and its analogs can be light and air-sensitive.[6][7]
-
-
Preparation of Solutions:
-
All handling of the solid compound should be performed in a fume hood to minimize inhalation risk.[4]
-
When preparing solutions, use calibrated equipment to ensure accuracy.[1]
-
Avoid creating dust. If sweeping is necessary for a spill, do so carefully and place the material in a sealed container for disposal.[5]
-
-
Handling During Experiments:
First Aid Measures
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[6]
-
After Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][6]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
Disposal Plan
The disposal of deuterated compounds like this compound should be handled with care, following all local, state, and federal regulations. While deuterium itself is a stable, non-radioactive isotope and not considered an environmental hazard, the chemical compound it is part of must be treated as chemical waste.[4][7]
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and unused solutions, in clearly labeled, sealed containers.
-
Waste Segregation: Do not mix this waste with general laboratory trash. Keep it segregated with other chemical waste.[9]
-
Disposal Method: Dispose of the chemical waste through a certified hazardous waste disposal company. This ensures compliance with regulations and proper handling.[9]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀O₅ | [10] |
| Molecular Weight | 280.32 g/mol | [10] |
| Appearance | Off-white powder solid (for related ABA compounds) | [5] |
| Solubility | Slightly soluble in water (for related ABA compounds) | [5] |
| Storage Temperature | Refrigerated | [5] |
| Incompatible Materials | Strong oxidizing agents, acids, bases, amines, acid anhydrides, carbon dioxide (CO2), reducing agents.[5] | [5] |
Experimental Protocol: Preparation of a Stock Solution for Metabolism Studies
This compound is often used as an internal standard in mass spectrometry-based metabolism studies.[11][12] The following is a general protocol for preparing a stock solution.
Objective: To accurately prepare a 1 mg/mL stock solution of this compound in methanol for use as an internal standard.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
Fume hood
-
Volumetric flask (e.g., 1 mL or 5 mL, Class A)
-
Micropipettes
-
Amber glass vial with a PTFE-lined cap for storage
-
Appropriate PPE (gloves, lab coat, safety goggles)
Procedure:
-
Pre-equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weighing: In a fume hood, accurately weigh approximately 1 mg of this compound directly into a tared, clean, and dry weighing boat or onto weighing paper. Record the exact weight.
-
Dissolution: Carefully transfer the weighed solid into the appropriate size volumetric flask. Use a small amount of methanol to rinse the weighing boat/paper and add the rinse to the volumetric flask to ensure a quantitative transfer.
-
Bringing to Volume: Add methanol to the volumetric flask until it is about half full. Gently swirl the flask to dissolve the solid completely.
-
Final Volume Adjustment: Once the solid is fully dissolved, carefully add methanol dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled amber glass vial to protect it from light. The label should include the compound name, concentration, solvent, date of preparation, and preparer's initials.
-
Final Storage: Store the stock solution in a refrigerator at the recommended temperature to maintain its stability.[5]
Visualization of Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial receipt to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. livetoplant.com [livetoplant.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. moravek.com [moravek.com]
- 8. chemos.de [chemos.de]
- 9. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 10. 7'-Hydroxy ABA | C15H20O5 | CID 15694668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
